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Core Science & Biosynthesis

Foundational

chemical structure of Ethyl [(3-phenylpropyl)carbamoyl]formate

An In-depth Technical Guide to the Chemical Structure of Ethyl [(3-phenylpropyl)carbamoyl]formate Abstract This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure of Ethyl [(3-phenylpropyl)carbamoyl]formate

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate. As this molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related structural analogs and foundational chemical principles to construct a predictive but scientifically grounded overview. The document is intended for researchers, scientists, and professionals in drug development who are interested in the structure and potential applications of novel carbamoylformate derivatives. We will explore its constituent functional groups, propose a logical synthetic pathway, predict its key spectroscopic signatures, and discuss its potential utility within medicinal chemistry and organic synthesis.

Introduction: Deconstructing the Target Molecule

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[1] Carbamate derivatives are integral to many approved therapeutic agents and are increasingly designed to facilitate specific drug-target interactions.[1][2] The target molecule, Ethyl [(3-phenylpropyl)carbamoyl]formate, combines this critical carbamate-like linkage with an alpha-ketoester system, creating a unique chemical entity with potential for diverse applications.

The structure can be broken down into three key components:

  • 3-Phenylpropyl Group : A non-polar, aromatic-aliphatic chain that can participate in hydrophobic and π-stacking interactions.

  • Carbamoylformate Core (-NH-CO-CO-O-) : An electron-rich, planar system containing two carbonyl groups. This core is related to oxalamides and N-acyl carbamates, known for their roles as versatile synthetic intermediates and as structural motifs in bioactive molecules.[3][4]

  • Ethyl Ester Group : Modulates the polarity and reactivity of the adjacent carbonyl group and can influence the molecule's pharmacokinetic profile.

This guide will provide a predictive but robust technical overview based on the known chemistry of these fragments and related compounds.

Predicted Chemical Structure and Properties

While a specific CAS number for Ethyl [(3-phenylpropyl)carbamoyl]formate is not found in major chemical databases, its structure can be unambiguously determined from its name. Based on this structure, we can predict its fundamental chemical properties and identifiers.

Structural Identifiers

The predicted identifiers for the molecule are summarized in the table below.

PropertyPredicted Value
IUPAC Name Ethyl 2-((3-phenylpropyl)amino)-2-oxoacetate
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Canonical SMILES CCOC(=O)C(=O)NCCCc1ccccc1
InChI InChI=1S/C13H17NO3/c1-2-17-13(16)12(15)14-9-6-8-11-7-4-3-5-10-11/h3-5,7,10H,2,6,8-9H2,1H3,(H,14,15)
InChIKey Predicted based on structure
Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale / Comparative Data Source
Physical Form White to off-white solid or oilBased on similar N-acyl carbamates.
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); poorly soluble in water.The molecule is largely non-polar due to the phenylpropyl and ethyl groups.
Hydrogen Bond Donors 1 (Amide N-H)Structural analysis.
Hydrogen Bond Acceptors 3 (Two C=O, one C-O-C)Structural analysis.

Proposed Synthesis Pathway

The most direct and logical synthetic route to Ethyl [(3-phenylpropyl)carbamoyl]formate is the nucleophilic acyl substitution of 3-phenylpropylamine with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride). This reaction is a standard method for forming amides from amines and acid chlorides.

The proposed two-step synthesis starts from commercially available reagents.

G cluster_0 Step 1: Preparation of Ethyl Chlorooxoacetate cluster_1 Step 2: Amidation OxalylChloride Oxalyl Chloride EthylChlorooxoacetate Ethyl Chlorooxoacetate OxalylChloride->EthylChlorooxoacetate 1.0 eq Ethanol, 0°C to RT Ethanol Anhydrous Ethanol Ethanol->EthylChlorooxoacetate TargetMolecule Ethyl [(3-phenylpropyl)carbamoyl]formate EthylChlorooxoacetate->TargetMolecule Nucleophilic Acyl Substitution Phenylpropylamine 3-Phenylpropylamine Phenylpropylamine->TargetMolecule Base Triethylamine (Base) Base->TargetMolecule Solvent DCM (Solvent) Solvent->TargetMolecule G cluster_HNMR Predicted ¹H NMR Signals cluster_CNMR Predicted ¹³C NMR Signals H_Aromatic Aromatic (5H) ~7.2-7.4 ppm (m) H_NH Amide NH (1H) ~7.5-8.5 ppm (br s) H_Ester_CH2 Ester CH₂ (2H) ~4.3 ppm (q) H_Amide_CH2 Amide CH₂ (2H) ~3.4 ppm (q) H_Benzylic_CH2 Benzylic CH₂ (2H) ~2.7 ppm (t) H_Alkyl_CH2 Alkyl CH₂ (2H) ~1.9 ppm (p) H_Ester_CH3 Ester CH₃ (3H) ~1.3 ppm (t) C_CO_Ester Ester C=O ~162 ppm C_CO_Amide Amide C=O ~159 ppm C_Aromatic Aromatic C's ~126-141 ppm C_Ester_OCH2 Ester O-CH₂ ~63 ppm C_Amide_NCH2 Amide N-CH₂ ~40 ppm C_Benzylic_CH2 Benzylic CH₂ ~33 ppm C_Alkyl_CH2 Alkyl CH₂ ~31 ppm C_Ester_CH3 Ester CH₃ ~14 ppm

Sources

Exploratory

Ethyl [(3-phenylpropyl)carbamoyl]formate IUPAC name and synonyms

An In-depth Technical Guide to Ethyl 3-phenylpropanoate Introduction Ethyl 3-phenylpropanoate, also known by its synonym ethyl hydrocinnamate, is an aromatic ester with significant applications in the fragrance, food, an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-phenylpropanoate

Introduction

Ethyl 3-phenylpropanoate, also known by its synonym ethyl hydrocinnamate, is an aromatic ester with significant applications in the fragrance, food, and pharmaceutical industries.[1] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development. The document is structured to offer not just procedural information but also the underlying scientific principles and practical insights essential for its effective utilization in a laboratory and industrial setting.

Part 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and properties is paramount for its application in research and development.

IUPAC Name and Synonyms
  • IUPAC Name: ethyl 3-phenylpropanoate[2]

  • Synonyms: Ethyl 3-phenylpropionate, Ethyl hydrocinnamate, Benzenepropanoic acid, ethyl ester, 3-Phenylpropanoic acid ethyl ester[1][2]

  • CAS Number: 2021-28-5[1][2]

Molecular Structure and Properties

The molecular structure of ethyl 3-phenylpropanoate consists of an ethyl ester of 3-phenylpropanoic acid.

Table 1: Key Physicochemical Properties of Ethyl 3-phenylpropanoate

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [2]
Appearance Clear, colorless liquid[1][2]
Odor Fruity[1]
Boiling Point 247 °C (477 °F) at 760 mmHg[2]
Solubility Soluble in organic solvents, less soluble in water[1]

Diagram 1: Chemical Structure of Ethyl 3-phenylpropanoate

Caption: 2D structure of ethyl 3-phenylpropanoate.

Part 2: Synthesis and Mechanistic Insights

The synthesis of ethyl 3-phenylpropanoate is a classic example of esterification, a fundamental reaction in organic chemistry.

Synthesis via Fischer Esterification

The most common laboratory and industrial synthesis involves the Fischer esterification of 3-phenylpropanoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.

Diagram 2: Fischer Esterification of 3-Phenylpropanoic Acid

G Reactant1 3-Phenylpropanoic Acid Reaction + Reactant1->Reaction Reactant2 Ethanol Reactant2->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Product Ethyl 3-phenylpropanoate Byproduct Water Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for the synthesis of ethyl 3-phenylpropanoate.

Experimental Protocol: Synthesis of Ethyl 3-phenylpropanoate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 equivalent of 3-phenylpropanoic acid and 3.0 equivalents of ethanol.

  • Catalyst Addition: Slowly add 0.1 equivalents of concentrated sulfuric acid to the mixture while stirring. The addition of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The elevated temperature increases the reaction rate.

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure ethyl 3-phenylpropanoate.

Alternative Synthesis Route: Hydrogenation of Ethyl Cinnamate

An alternative method involves the catalytic hydrogenation of ethyl cinnamate. This reaction reduces the carbon-carbon double bond of the cinnamate ester.[3]

Experimental Protocol: Hydrogenation of Ethyl Cinnamate

  • Reaction Setup: A solution of ethyl cinnamate in ethanol is placed in a high-pressure autoclave.[3]

  • Catalyst: A suitable hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the mixture.

  • Hydrogenation: The autoclave is pressurized with hydrogen gas (e.g., 1200 psig) and heated (e.g., 170°C).[3]

  • Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield ethyl 3-phenylpropanoate.[3]

Part 3: Applications in Research and Industry

Ethyl 3-phenylpropanoate's pleasant aroma and chemical properties make it valuable in several fields.

Flavor and Fragrance Industry

Due to its fruity and pleasant aroma, ethyl 3-phenylpropanoate is widely used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[1]

Intermediate in Organic Synthesis

In the realm of drug development and organic synthesis, it serves as a versatile intermediate.[1] For instance, it is used in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[1] It has also been utilized in the preparation of the inhibitor BB-3497.[1]

Part 4: Safety and Handling

Proper handling of ethyl 3-phenylpropanoate is essential in a laboratory setting. It is a combustible liquid and appropriate safety precautions should be taken. Always consult the Safety Data Sheet (SDS) before use for detailed information on handling, storage, and potential hazards.

Conclusion

Ethyl 3-phenylpropanoate is a compound with significant utility across various scientific and industrial domains. A thorough understanding of its synthesis, properties, and applications is crucial for professionals in these fields. This guide provides a detailed, technically grounded overview to support its effective and safe use in research and development.

References

  • PubChem. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237. [Link]

  • PrepChem.com. Synthesis of ethyl 3-phenylpropionate. [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of Ethyl [(3-phenylpropyl)carbamoyl]formate

Abstract This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of Ethyl [(3-phenylpropyl)carbamoyl]formate. While direct, published experimental solub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of Ethyl [(3-phenylpropyl)carbamoyl]formate. While direct, published experimental solubility data for this specific molecule is not widely available, this document serves as a complete blueprint for researchers and drug development professionals. It outlines the fundamental principles of solubility, provides a robust, step-by-step experimental protocol using the gold-standard shake-flask method with HPLC quantification, and offers a predicted solubility profile based on the compound's structural attributes. The causality behind expected solubility in various organic solvent classes is explained, grounding predictions in established chemical theory. This guide is designed to empower scientists to generate reliable solubility data and leverage it for applications ranging from process chemistry and crystallization to formulation development.

Chapter 1: Introduction to Ethyl [(3-phenylpropyl)carbamoyl]formate

Chemical Identity and Structure

Ethyl [(3-phenylpropyl)carbamoyl]formate, also known as N-(3-phenylpropyl)oxamic acid ethyl ester, is an organic compound featuring a central ethyl oxamate core functional group attached to a 3-phenylpropyl side chain via an amide linkage.

  • IUPAC Name: ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate

  • Molecular Formula: C₁₃H₁₇NO₃

  • Structure: The molecule combines a non-polar phenylpropyl tail with a polar head containing an ester, an amide, and a ketone. This amphipathic nature is the primary determinant of its solubility characteristics.

Physicochemical Properties (Predicted)

A precise understanding of a compound's physicochemical properties is essential for predicting its behavior. The following table summarizes the estimated properties for Ethyl [(3-phenylpropyl)carbamoyl]formate, derived from its constituent functional groups.

PropertyPredicted ValueSignificance in Solubility
Molecular Weight 235.28 g/mol Influences the energy required to overcome the crystal lattice.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Indicates a moderate lipophilicity, suggesting a balance between solubility in non-polar and polar organic solvents.
Hydrogen Bond Donors 1 (Amide N-H)The amide proton can donate a hydrogen bond, favoring solubility in protic solvents.
Hydrogen Bond Acceptors 3 (Two C=O, one Ester O)Multiple sites can accept hydrogen bonds, enhancing solubility in protic solvents like alcohols.
Polar Surface Area (PSA) ~67.8 ŲA moderate PSA suggests the molecule will require polar solvents to effectively solvate the polar functional groups.
Significance in Research and Development

The solubility profile of a compound like Ethyl [(3-phenylpropyl)carbamoyl]formate is a critical parameter in several scientific domains:

  • Drug Development: Solubility dictates a drug's bioavailability and is a key factor in designing effective oral or injectable formulations.[1][2] Poor solubility can terminate the development of promising drug candidates.[2][3]

  • Process Chemistry: Selecting appropriate solvents is crucial for reaction success, controlling reaction kinetics, and enabling efficient purification through methods like crystallization.

  • Analytical Chemistry: Method development in techniques like High-Performance Liquid Chromatography (HPLC) requires the analyte to be soluble in the mobile phase.[1]

Chapter 2: Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[4][5] This is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must be sufficient to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

  • Polar Solvents (e.g., Ethanol, DMSO): These solvents effectively dissolve polar compounds through dipole-dipole interactions and hydrogen bonding.[4] Given the polar carbamoylformate head of the target molecule, high solubility is anticipated in these solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents dissolve non-polar compounds via weaker van der Waals forces.[4] The non-polar 3-phenylpropyl tail suggests some degree of solubility in these solvents, though it will be limited by the polar head.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[6] The total cohesive energy of a substance is divided into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.

The principle states that substances with similar (δD, δP, δH) parameters are likely to be miscible.[7] The "Hansen Distance" (Ra) between a solvent and a solute is calculated, and if this distance is small, solubility is favorable. Determining the HSP of Ethyl [(3-phenylpropyl)carbamoyl]formate would involve testing its solubility in a range of well-characterized solvents and fitting the data to a sphere in 3D Hansen space.[8][9]

Chapter 3: Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[4][10][11] This technique measures the thermodynamic solubility, which represents the true equilibrium saturation point of the solute in a solvent at a given temperature.[12]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for generating accurate and reproducible solubility data.

Objective: To determine the equilibrium solubility of Ethyl [(3-phenylpropyl)carbamoyl]formate in various organic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • Ethyl [(3-phenylpropyl)carbamoyl]formate (solid, >99% purity)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation:

    • Add an excess amount of solid Ethyl [(3-phenylpropyl)carbamoyl]formate to a tared 20 mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~50 mg.

    • Record the exact mass of the compound added.

    • Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a temperature-controlled orbital shaker set to 25 °C.

    • Agitate the slurry at a moderate speed (e.g., 150 rpm) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for many organic compounds.[2][4] It is recommended to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand for at least 2 hours at the same constant temperature to allow larger particles to settle.

    • Centrifuge the vial at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining undissolved solid. This step is critical to avoid clogging the filter.[13]

  • Sample Collection:

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean, labeled HPLC vial. This step removes any remaining microscopic particles.[4] The filter must be chemically inert and should not absorb the solute.

    • Perform an immediate, accurate dilution of the filtrate with the appropriate solvent to bring the concentration within the calibrated range of the HPLC method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method (see Protocol 3.2) to determine the concentration of the dissolved compound.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature (e.g., "15.2 mg/mL in Acetone at 25 °C").[4]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to tared vial B Add precise volume of solvent A->B C Agitate slurry at constant T (24-48h) B->C D Settle & Centrifuge to pellet solid C->D E Filter supernatant (0.2 µm PTFE) D->E Collect supernatant F Dilute filtrate accurately E->F G Analyze by validated HPLC method F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Analytical Quantification: HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying solute concentration due to its specificity and ability to separate the parent compound from any potential impurities or degradants.[1][14]

Example HPLC Method Parameters:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for moderately non-polar compounds.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterA common mobile phase; the ratio should be optimized to achieve good peak shape and retention time (~3-5 min).
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 10 µLA typical volume for analytical HPLC.
UV Detector 254 nmThe phenyl group provides strong UV absorbance at this wavelength. A full UV scan should be run to find the absorbance maximum (λmax).
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Calibration 5-point curve (e.g., 1-100 µg/mL)A standard curve must be prepared using accurately weighed standards of the compound to ensure precise quantification.[1]

Chapter 4: Predicted Solubility Profile & Interpretation

The following table presents an illustrative solubility profile for Ethyl [(3-phenylpropyl)carbamoyl]formate. These predictions are based on its chemical structure and the principles outlined in Chapter 2. Actual experimental verification is required for definitive values.

SolventSolvent ClassPredicted SolubilityRationale
Hexane Non-polarInsoluble / Very LowThe highly polar carbamoylformate group cannot be solvated by non-polar alkanes.
Toluene Non-polar (Aromatic)LowThe phenyl group of toluene can interact with the phenylpropyl tail (π-π stacking), but it is a poor solvent for the polar head.
Diethyl Ether Slightly PolarMediumActs as a hydrogen bond acceptor and has some polarity to interact with the ester, but limited ability to solvate the amide.
Ethyl Acetate Polar AproticHighGood hydrogen bond acceptor with moderate polarity. Effectively solvates the ester and the overall molecule.
Acetone Polar AproticHighStrong dipole and hydrogen bond acceptor, making it an excellent solvent for the polar functional groups.
Acetonitrile Polar AproticHighStrong dipole moment effectively solvates the polar regions of the molecule.
Isopropanol Polar ProticHighCan act as both a hydrogen bond donor and acceptor, effectively solvating the entire polar head of the molecule.
Ethanol Polar ProticVery HighSimilar to isopropanol but less sterically hindered and more polar, providing excellent solvation.
Methanol Polar ProticVery HighThe most polar alcohol, offering strong hydrogen bonding and dipole interactions for maximal solvation of the polar groups.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA powerful, highly polar aprotic solvent capable of disrupting solute-solute interactions effectively.
Water Polar ProticInsolubleDespite its polarity, the large, non-polar phenylpropyl group (logP ~2.5-3.0) makes the molecule too lipophilic to be soluble in water.

Chapter 5: Applications in Development

The generated solubility data is not an endpoint but a critical tool for decision-making.

  • Solvent Selection for Crystallization: To achieve effective purification by crystallization, a solvent system is needed where the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A solvent pair (e.g., Ethanol/Water or Toluene/Hexane) might be ideal.

  • Formulation Development: For pharmaceutical applications, understanding solubility in biocompatible solvents and co-solvents (e.g., ethanol, propylene glycol) is paramount. If aqueous solubility is required, this data would be the first step in exploring solubilization techniques like co-solvency or the use of surfactants.[1]

  • Reaction Chemistry: The choice of reaction solvent depends on the solubility of all reactants and reagents. High solubility generally leads to faster reaction rates. This data guides the selection of a solvent that can dissolve both the starting materials and the target compound.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • CymitQuimica. (n.d.). CAS 617-36-7: Ethyl oxamate.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Hansen Solubility Parameters. (n.d.). HSP Basics.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • ChemicalBook. (n.d.). ETHYL OXALATE.
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement.
  • American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Wiley Online Library. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics.
  • Technology Networks. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

Sources

Exploratory

The Phenylpropyl Carbamoyl Formate Pharmacophore: A Technical Whitepaper on Synthesis, Reactivity, and Medicinal Applications

Executive Summary Phenylpropyl carbamoyl formate derivatives represent a highly versatile, yet specialized, class of chemical intermediates and pharmacophores in modern medicinal chemistry. Characterized by a lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropyl carbamoyl formate derivatives represent a highly versatile, yet specialized, class of chemical intermediates and pharmacophores in modern medicinal chemistry. Characterized by a lipophilic phenylpropyl tail and a highly reactive, polar alpha-dicarbonyl (carbamoyl formate) head group, these compounds are critical building blocks. While the phenylpropyl moiety is a privileged structure for central nervous system (CNS) penetration, the carbamoyl formate group serves as an electrophilic linchpin for the synthesis of complex heterocycles, such as indazole-based Jun N-terminal kinase (JNK) inhibitors[1].

This whitepaper provides an authoritative analysis of the chemical architecture, mechanistic reactivity, and biological relevance of phenylpropyl carbamoyl formates, supported by validated synthetic protocols and physicochemical data.

Chemical Architecture and Mechanistic Reactivity

The structural brilliance of phenylpropyl carbamoyl formates—such as 2[2]—lies in their bifunctional nature.

The Alpha-Dicarbonyl Electronic System

The carbamoyl formate group (–NH–CO–CO–O–R) is an alpha-dicarbonyl system. Mechanistically, the amide nitrogen donates its lone pair into the adjacent amide carbonyl via resonance. This electron delocalization makes the amide carbonyl relatively unreactive toward nucleophiles. Consequently, the adjacent ester carbonyl becomes the primary electrophilic center. This causality dictates the molecule's reactivity profile:

  • Nucleophilic Substitution (Amidation): Amines and hydrazines selectively attack the ester carbonyl, expelling the alkoxide leaving group to form symmetric or asymmetric oxamides.

  • Intramolecular Cyclization: When reacted with bifunctional nucleophiles (e.g., aryl hydrazines), the initial amidation is rapidly followed by cyclization, yielding rigid heterocycles[1].

  • Hydrolysis: Under basic conditions, the ester is hydrolyzed to yield [(3-phenylpropyl)carbamoyl]formic acid[3], a stable compound often used for subsequent peptide coupling.

ReactivityProfile Core Carbamoyl Formate Core Hydrolysis Hydrolysis (Formic Acid Derivatives) Core->Hydrolysis H2O / OH- Amidation Nucleophilic Substitution (Oxamides) Core->Amidation R-NH2 CNS Bioisosteric Modulation (CNS Active Agents) Hydrolysis->CNS Pharmacophore Optimization Cyclization Cyclization (JNK Inhibitor Indazoles) Amidation->Cyclization Intramolecular Rearrangement

Fig 1. Divergent reactivity and pharmacological applications of carbamoyl formates.

Biological Relevance & Pharmacological Applications

Precursors to Kinase Inhibitors

The most prominent application of phenylpropyl carbamoyl formates is their use as precursors in the synthesis of selective JNK inhibitors. In the patent literature (e.g.,1[1]), carbamoyl formates are reacted and cyclized to form indazole derivatives. The causality of this design is rooted in the ATP-binding pocket of JNK1/2/3; the rigid indazole core mimics the purine ring of ATP, while the flexible phenylpropyl chain extends into deep hydrophobic pockets, conferring target selectivity and mitigating pro-inflammatory cytokine signaling.

CNS Penetration and the Phenylpropyl Pharmacophore

The 3-phenylpropyl chain is highly prized in neuropharmacology. It provides the exact lipophilicity (LogP) required to cross the blood-brain barrier (BBB) efficiently. This is evident in related commercial drugs like , a norepinephrine-dopamine reuptake inhibitor (NDRI) used for narcolepsy. While solriamfetol is a simple carbamate, integrating the formate extension alters the hydrogen-bonding network, allowing researchers to probe novel receptor interactions or design prodrugs that undergo controlled enzymatic cleavage in vivo.

Quantitative Physicochemical Data

To facilitate rational drug design and synthetic planning, the physicochemical properties of key phenylpropyl carbamoyl formate derivatives are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular WeightPhysical State
Ethyl [(3-phenylpropyl)carbamoyl]formate20143-67-3C13H17NO3235.28 g/mol Liquid / Oil
[(3-phenylpropyl)carbamoyl]formic acid359731-65-0C11H13NO3207.23 g/mol Powder (MP: 124-125 °C)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl[(3-phenylpropyl)carbamoyl]formate2248366-80-3C19H16N2O5352.35 g/mol Solid

Data sourced from authoritative chemical repositories[3],,[2].

Experimental Protocol: Synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate

The following methodology outlines the optimized, step-by-step synthesis of the foundational building block, Ethyl [(3-phenylpropyl)carbamoyl]formate, via the nucleophilic acyl substitution of diethyl oxalate[4].

Reagents and Materials
  • 3-Phenylpropylamine (1.0 eq, Nucleophile)

  • Diethyl oxalate (1.1 eq, Electrophile)

  • Piperidine or Triethylamine (0.1 eq, Catalytic Base)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-phenylpropylamine in anhydrous ethanol.

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of diethyl oxalate into unreactive oxalic acid.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add diethyl oxalate dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperatures controls the exothermic nature of the reaction and minimizes the formation of the undesired symmetric byproduct, N,N'-bis(3-phenylpropyl)oxamide, by keeping the electrophile in stoichiometric excess relative to the available amine.

  • Catalysis: Add a catalytic amount of piperidine.

    • Causality: The base facilitates proton transfer during the breakdown of the tetrahedral intermediate, accelerating the expulsion of the ethoxide leaving group[4].

  • Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Workup: Concentrate the solvent in vacuo. Partition the resulting residue between ethyl acetate and 1M aqueous HCl.

    • Causality: The acidic aqueous wash protonates any unreacted 3-phenylpropylamine, pulling it into the aqueous layer and leaving the neutral carbamoyl formate product in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control (Self-Validating System)

To ensure protocol success, monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp (254 nm) and a ninhydrin stain. The disappearance of the primary amine (which turns purple with ninhydrin) and the emergence of a new UV-active spot confirms the consumption of the starting material. Post-purification, validate the structure via ^1^H NMR: the presence of a characteristic triplet near δ 1.3 ppm (terminal methyl) and a quartet near δ 4.3 ppm (methylene) confirms the retention of the critical ethyl ester moiety[4].

SynthesisWorkflow A 3-Phenylpropylamine (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Diethyl Oxalate (Electrophile) B->C D Ethyl [(3-phenylpropyl)carbamoyl]formate (Target API Intermediate) C->D Elimination Phase E Ethanol (Leaving Group / Byproduct) C->E

Fig 2. Amidation workflow for synthesizing phenylpropyl carbamoyl formates.

Conclusion

Phenylpropyl carbamoyl formates are indispensable tools in the arsenal of medicinal chemists. By combining the BBB-penetrating properties of the phenylpropyl group with the highly tunable, electrophilic nature of the carbamoyl formate moiety, these derivatives enable the rapid construction of complex, biologically active heterocycles. Strict adherence to controlled synthetic environments ensures high-yield access to these critical intermediates, paving the way for advanced therapeutics targeting kinases and CNS pathways.

References

  • SynHet - Ethyl [(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3).
  • Sigma-Aldrich - [(3-phenylpropyl)carbamoyl]formic acid (CAS: 359731-65-0).
  • Sigma-Aldrich - 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(3-phenylpropyl)carbamoyl]formate (CAS: 2248366-80-3).
  • Google Patents - WO2002010137A2 - Indazole derivatives as JNK inhibitors.
  • New Drug Approvals - Solriamfetol (Phenylpropyl Carbamate Derivatives).
  • International Journal of Advanced Research (IJAR) - Synthesis, Characterization and Evaluation of Novel Heterocycles (Carbamoyl Formate Synthesis).

Sources

Foundational

A Technical Guide to the Molecular Identification of Ethyl [(3-phenylpropyl)carbamoyl]formate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the standardized molecular identifiers for Ethyl [(3-phenylpropyl)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the standardized molecular identifiers for Ethyl [(3-phenylpropyl)carbamoyl]formate, a compound of interest in chemical synthesis and potential pharmaceutical development. As the complexity of molecular structures in drug discovery continues to grow, a foundational understanding of chemical informatics and standardized nomenclature is paramount for accurate data management, reproducibility of experiments, and effective collaboration. This document will detail the generation and interpretation of the SMILES and InChI strings for Ethyl [(3-phenylpropyl)carbamoyl]formate, offering insights into the causality behind their structural representation and the importance of these systems in modern chemical research.

Introduction to Molecular Identifiers

In the realm of chemical sciences, unambiguous communication of molecular structures is critical. While IUPAC nomenclature provides a systematic naming convention, its complexity can be cumbersome for computational applications. To bridge this gap, line notation systems such as the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) have been developed. These machine-readable formats encode the topology and stereochemistry of a molecule into a concise string of characters, facilitating database searching, substructure analysis, and digital archiving of chemical information.

Decoding the Structure of Ethyl [(3-phenylpropyl)carbamoyl]formate

The systematic name "Ethyl [(3-phenylpropyl)carbamoyl]formate" provides the necessary information to deduce the molecule's two-dimensional structure. A methodical breakdown of the name reveals the constituent functional groups and their connectivity:

  • Ethyl [...] formate : This indicates an ethyl ester of a formic acid derivative, with the core structure of C-C-O-C(=O)-.

  • carbamoyl : This signifies a -C(=O)N- group.

  • (3-phenylpropyl) : A three-carbon alkyl chain is attached to a phenyl group at the third carbon, represented as c1ccccc1-C-C-C-.

Connecting these fragments logically, the 3-phenylpropyl group is attached to the nitrogen of the carbamoyl moiety, which is in turn bonded to the formate's carbonyl carbon. This results in an ethyl oxamate derivative structure.

The following diagram illustrates the workflow for deriving the chemical structure from its IUPAC name, which is the foundational step for generating its SMILES and InChI strings.

G cluster_0 Structure Elucidation from IUPAC Name IUPAC_Name Ethyl [(3-phenylpropyl)carbamoyl]formate Breakdown Ethyl formate carbamoyl 3-phenylpropyl IUPAC_Name->Breakdown Fragments Et-O-C(=O)- -C(=O)NH- Ph-CH2CH2CH2- Breakdown->Fragments Assembly Logical Assembly Fragments->Assembly Final_Structure Ph-CH2CH2CH2-NH-C(=O)-C(=O)-O-Et Assembly->Final_Structure

Caption: Workflow for deriving the chemical structure from its IUPAC name.

Key Molecular Identifiers

Based on the elucidated structure, the following standardized identifiers have been determined for Ethyl [(3-phenylpropyl)carbamoyl]formate. These identifiers are crucial for database entries and computational modeling.

Identifier TypeValue
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS Number 20143-67-3[1]
SMILES String CCOC(=O)C(=O)NCCCC1=CC=CC=C1
InChI String InChI=1S/C13H17NO3/c1-2-17-13(16)12(15)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,15)
The SMILES String: A Topological Representation

The SMILES string CCOC(=O)C(=O)NCCCC1=CC=CC=C1 provides a compact and human-readable representation of the molecule's topology.

  • CCOC(=O): This segment represents the ethyl ester group (C-C-O-C=O).

  • C(=O): The adjacent carbonyl group.

  • N: The nitrogen atom of the amide.

  • CCCC1=CC=CC=C1: This describes the 3-phenylpropyl group, with C1...C1 indicating the aromatic ring.

The InChI String: A Unique and Layered Identifier

The InChI string, InChI=1S/C13H17NO3/c1-2-17-13(16)12(15)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,15), offers a more hierarchical and unique representation of the molecule.

  • 1S/: Indicates standard InChI.

  • C13H17NO3/: The elemental formula.

  • c1-2-17-13(16)12(15)14-10-6-9-11-7-4-3-5-8-11/: The connectivity layer, detailing the atom-atom bonds.

  • h3-5,7-8H,2,6,9-10H2,1H3,(H,14,15)/: The hydrogen layer, specifying the location of hydrogen atoms.

The following diagram illustrates the relationship between the chemical structure and its corresponding SMILES and InChI identifiers.

G Structure Ethyl [(3-phenylpropyl)carbamoyl]formate (C13H17NO3) SMILES SMILES (Topological Representation) CCOC(=O)C(=O)NCCCC1=CC=CC=C1 Structure->SMILES Encodes InChI InChI (Hierarchical & Unique) InChI=1S/C13H17NO3/c... Structure->InChI Encodes

Caption: Relationship between the chemical structure and its identifiers.

Synthesis and Applications

While detailed experimental protocols for the synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate are not widely published in peer-reviewed literature, its structure suggests a probable synthetic route via the reaction of ethyl oxalyl chloride with 3-phenylpropylamine. This type of reaction is a standard method for the formation of oxamates.

The presence of the oxamate functional group suggests potential applications in medicinal chemistry. Oxamic acid and its derivatives have been investigated for their activity as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in the metabolism of cancer cells. Further research would be required to determine if Ethyl [(3-phenylpropyl)carbamoyl]formate exhibits similar biological activity.

Conclusion

The accurate identification of molecules through standardized identifiers like SMILES and InChI is a cornerstone of modern chemical and pharmaceutical research. This guide has provided a detailed breakdown of the structure and corresponding identifiers for Ethyl [(3-phenylpropyl)carbamoyl]formate. By understanding the principles behind these systems, researchers can ensure the integrity of their data and facilitate seamless communication and collaboration within the scientific community. The structural motifs present in this molecule suggest avenues for future investigation into its synthetic accessibility and potential biological relevance.

References

At present, there are no specific peer-reviewed articles detailing the synthesis or applications of Ethyl [(3-phenylpropyl)carbamoyl]formate available in the searched databases. The information provided is based on general chemical principles and data from chemical suppliers.

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 81559, Ethyl oxo((phenylmethyl)amino)acetate. [Link].

  • HFC5880. (2023). 20143-67-3 | Ethyl 2-oxo-2-((3-phenylpropyl)amino)acetate. [Link]. (Note: A representative supplier URL is used as the original link was not a stable, long-term source).

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Ethyl N-(3-phenylpropyl)oxamate via Nucleophilic Acyl Substitution

For: Researchers, scientists, and drug development professionals Introduction: The Significance of N-Acylated Amines The N-acylation of primary amines is a cornerstone of modern organic synthesis, providing a robust path...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of N-Acylated Amines

The N-acylation of primary amines is a cornerstone of modern organic synthesis, providing a robust pathway to the formation of amides. These motifs are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The reaction between 3-phenylpropylamine and ethyl chlorooxoacetate to form ethyl N-(3-phenylpropyl)oxamate is of particular interest as it introduces an oxamate functional group, a scaffold present in various biologically active molecules. This document provides a comprehensive guide to the underlying reaction mechanism and a detailed, field-proven protocol for this synthesis.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[2] The primary amine, 3-phenylpropylamine, acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. The carbonyl carbon of ethyl chlorooxoacetate is highly electrophilic due to the polarization of the C=O and C-Cl bonds.[2]

The mechanism can be delineated in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-phenylpropylamine attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate. This initial addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[3]

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond.

  • Elimination of the Leaving Group: Concurrently with the reformation of the carbonyl group, the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, typically a tertiary amine like triethylamine, to yield the final N-acylated product, ethyl N-(3-phenylpropyl)oxamate, and a salt of the base (e.g., triethylammonium chloride).[4] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

The overall transformation is a nucleophilic acyl substitution, where the chlorine atom is replaced by the 3-phenylpropylamino group.

Visualizing the Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine 3-Phenylpropylamine (Nucleophile) intermediate Tetrahedral Intermediate (Unstable) amine->intermediate Nucleophilic Attack acyl_chloride Ethyl Chlorooxoacetate (Electrophile) acyl_chloride->intermediate product Ethyl N-(3-phenylpropyl)oxamate intermediate->product Collapse & Elimination of Cl- product->product hcl HCl salt Et3NH+Cl- hcl->salt base Base (e.g., Et3N) base->salt

Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocol: Synthesis of Ethyl N-(3-phenylpropyl)oxamate

This protocol is designed for the safe and efficient laboratory-scale synthesis of ethyl N-(3-phenylpropyl)oxamate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-PhenylpropylamineC₉H₁₃N135.211.35 g10.0
Ethyl ChlorooxoacetateC₄H₅ClO₃136.531.50 g11.0
Triethylamine (Et₃N)C₆H₁₅N101.191.67 mL12.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropylamine (1.35 g, 10.0 mmol).

    • Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

    • Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0 °C.

  • Addition of Acylating Agent:

    • In a separate, dry vial, dissolve ethyl chlorooxoacetate (1.50 g, 11.0 mmol) in 10 mL of anhydrous DCM.

    • Using a dropping funnel, add the ethyl chlorooxoacetate solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • Upon completion of the reaction, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure ethyl N-(3-phenylpropyl)oxamate.

Visual Workflow

experimental_workflow setup 1. Reaction Setup - Dissolve 3-phenylpropylamine and Et3N in DCM - Cool to 0 °C addition 2. Add Ethyl Chlorooxoacetate - Dropwise addition over 15-20 min at 0 °C setup->addition reaction 3. Reaction - Warm to room temperature - Stir for 2-4 hours addition->reaction workup 4. Work-up - Wash with HCl, NaHCO3, and brine reaction->workup purification 5. Purification - Dry with MgSO4 - Concentrate - Column Chromatography workup->purification product Pure Ethyl N-(3-phenylpropyl)oxamate purification->product

Sources

Application

Application Notes and Protocols for Ethyl [(3-phenylpropyl)carbamoyl]formate as a Pharmaceutical Intermediate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and handling of Ethyl [(3-phenylpropyl)carbamoyl]formate as a versatile pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and handling of Ethyl [(3-phenylpropyl)carbamoyl]formate as a versatile pharmaceutical intermediate. This document outlines its synthesis, key reactions, and a detailed protocol for its application in the construction of a novel therapeutic agent.

Introduction: The Strategic Advantage of Ethyl [(3-phenylpropyl)carbamoyl]formate in Drug Discovery

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. Ethyl [(3-phenylpropyl)carbamoyl]formate is an emerging intermediate that offers a unique combination of a lipophilic 3-phenylpropyl tail and a reactive ethyl carbamoylformate headgroup. This bifunctional nature allows for its incorporation into a diverse range of molecular architectures, making it a valuable building block for creating novel therapeutics.

The 3-phenylpropyl moiety provides a desirable pharmacokinetic feature, often enhancing binding affinity to protein targets through hydrophobic interactions. Simultaneously, the ethyl carbamoylformate group serves as a versatile chemical handle for further molecular elaboration, enabling the construction of complex and potent drug candidates. This guide will explore the synthesis of this intermediate and its subsequent application in the development of a novel inhibitor for a hypothetical protease enzyme.

Synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate

The synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate can be achieved through a straightforward and high-yielding acylation reaction between 3-phenylpropylamine and ethyl oxalyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Reaction Scheme:

Synthesis_of_Ethyl[(3-phenylpropyl)carbamoyl]formate ethyl_oxalyl_chloride Ethyl Oxalyl Chloride reaction_node + ethyl_oxalyl_chloride->reaction_node base Triethylamine (Base) base->reaction_node hcl_salt Triethylammonium Chloride reaction_node->hcl_salt target_molecule target_molecule reaction_node->target_molecule DCM, 0 °C to rt

Caption: Synthetic route to Ethyl [(3-phenylpropyl)carbamoyl]formate.

Protocol 2.1: Synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate

ReagentMolar Mass ( g/mol )AmountMoles
3-Phenylpropylamine135.2110.0 g73.9 mmol
Ethyl oxalyl chloride136.5310.6 g77.6 mmol
Triethylamine101.1911.2 mL81.3 mmol
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropylamine (10.0 g, 73.9 mmol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (11.2 mL, 81.3 mmol) to the stirred solution.

  • In a separate flask, dissolve ethyl oxalyl chloride (10.6 g, 77.6 mmol) in 50 mL of dichloromethane.

  • Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford Ethyl [(3-phenylpropyl)carbamoyl]formate as a colorless oil.

Application as a Pharmaceutical Intermediate: Synthesis of a Novel Protease Inhibitor

The ethyl carbamoylformate moiety is an excellent electrophile and can readily react with nucleophiles to form stable amide bonds. This reactivity can be harnessed to couple the intermediate with an amine-containing pharmacophore to construct a more complex and biologically active molecule.

In this example, we will use Ethyl [(3-phenylpropyl)carbamoyl]formate to synthesize a hypothetical protease inhibitor by reacting it with a novel aminothiazole core.

Reaction Scheme:

Application_in_Synthesis aminothiazole 2-Amino-4-methylthiazole (Example Nucleophile) reaction_node + aminothiazole->reaction_node base DBU (Base) base->reaction_node ethanol Ethanol reaction_node->ethanol inhibitor inhibitor reaction_node->inhibitor DMF, 80 °C

Method

Application Note: Optimized Protocols for the Carbamoylation of Phenylpropylamines

Prepared By: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Introduction & Mechanistic Rationale Phenylpropylamines—including...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Phenylpropylamines—including 3-phenylpropylamine, amphetamine derivatives, and related scaffolds—are critical pharmacophores in neuroactive agents, skeletal muscle relaxants (e.g., phenprobamate), and cholinesterase inhibitors[1]. The conversion of these amines into carbamates (carbamoylation) is a foundational transformation in drug development. It serves either as a transient protecting group strategy (e.g., Cbz, Boc) during complex peptide synthesis[2], or as a permanent structural modification to tune lipophilicity, metabolic stability, and target-binding affinity, particularly in [3].

Historically, carbamoylation relied on highly reactive, toxic phosgene derivatives. Today, the field demands scalable, self-validating, and environmentally conscious methodologies. This guide details two divergent but highly robust protocols: a kinetically driven Schotten-Baumann chloroformate method for rapid bench-scale synthesis, and a thermodynamically driven, phosgene-free green method utilizing Dimethyl Carbonate (DMC)[4].

Mechanistic Pathways

Understanding the bond-forming trajectory is essential for troubleshooting. Both methods proceed via a tetrahedral intermediate but differ fundamentally in their activation energy and leaving group dynamics.

Pathway cluster_electrophiles Electrophilic Source Amine Phenylpropylamine (Nucleophile) Tetrahedral1 Anionic Tetrahedral Intermediate Amine->Tetrahedral1 Biphasic Base (NaOH) Tetrahedral2 Neutral Tetrahedral Intermediate Amine->Tetrahedral2 Organocatalyst (TBD) Chloroformate Chloroformate (e.g., Cbz-Cl) Chloroformate->Tetrahedral1 Nucleophilic Addition DMC Dimethyl Carbonate (DMC) DMC->Tetrahedral2 Transesterification Carbamate Phenylpropyl Carbamate (Target API / Protected Amine) Tetrahedral1->Carbamate - Cl⁻ (Fast) Tetrahedral2->Carbamate - MeOH (Heat driven)

Fig 1: Carbamoylation pathways of phenylpropylamines via chloroformate vs. green DMC methods.

Experimental Protocols & Causality

Every protocol below is designed as a self-validating system , ensuring that the chemist can verify success at intermediate stages without relying solely on end-point analytics.

Protocol A: Biphasic Schotten-Baumann Synthesis (Kinetic Control)

This method utilizes Benzyl Chloroformate (Cbz-Cl) to yield Benzyl (3-phenylpropyl)carbamate. It is ideal for rapid compound library generation[5].

Materials: 3-phenylpropylamine (1.0 eq), Benzyl chloroformate (1.1 eq), NaOH (aq, 2.0 M, 1.5 eq), Dichloromethane (DCM).

  • Biphasic Setup: Dissolve 10 mmol of 3-phenylpropylamine in 20 mL of DCM. Add 7.5 mL of 2.0 M NaOH.

    • Causality: The biphasic nature is non-negotiable. The organic layer isolates the unreacted chloroformate from bulk water (preventing hydrolysis), while the aqueous base acts as an irreversible sink for the HCl byproduct, preventing the amine from precipitating as an unreactive hydrochloride salt.

  • Electrophilic Addition: Cool the vigorously stirring mixture to 0 °C. Add Cbz-Cl (11 mmol) dropwise over 15 minutes.

    • Causality: Cbz-Cl addition is highly exothermic. Cooling suppresses the competing hydrolysis of the chloroformate and prevents the formation of symmetric urea byproducts.

  • Self-Validation Checkpoint (In-Process Control): Monitor the aqueous pH. It must remain >10. If it drops, the reaction will stall. After 2 hours, perform TLC (Hexane:EtOAc 8:2). The system validates completion when the baseline amine spot (Ninhydrin-positive, bright pink) completely disappears, replaced by a high-Rf, UV-active (254 nm), Ninhydrin-negative carbamate spot.

  • Workup: Separate the layers. Wash the organic phase with 1.0 M HCl (10 mL) to remove trace unreacted amine, followed by brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

Protocol B: Phosgene-Free Catalytic Synthesis (Thermodynamic Control)

This methodology leverages[4]. It is the preferred route for process scale-up due to its low E-factor and avoidance of halogenated waste.

Materials: 3-phenylpropylamine (1.0 eq), Dimethyl Carbonate (10.0 eq), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, 0.1 eq).

  • Reagent Mixing: In a pressure-rated glass vessel, combine 10 mmol of 3-phenylpropylamine with 100 mmol of DMC and 1.0 mmol of TBD.

    • Causality: DMC acts as both the electrophile and the solvent. Because DMC is a weak electrophile, the strong guanidine-based organocatalyst TBD is required to activate the carbonyl carbon via hydrogen bonding, lowering the activation energy for nucleophilic attack.

  • Thermal Activation: Seal the vessel and heat to 110 °C for 12–16 hours.

    • Causality: The reaction is thermodynamically uphill at room temperature. Heating above DMC's boiling point (90 °C) in a sealed vessel drives the transesterification forward.

  • Self-Validation Checkpoint (In-Process Control): The reaction progress is directly proportional to the generation of methanol. For advanced setups, inline FTIR can validate the reaction by tracking the disappearance of the DMC carbonyl stretch (~1750 cm⁻¹) and the emergence of the carbamate carbonyl stretch (~1700 cm⁻¹).

  • Workup: Cool to room temperature. Evaporate the excess DMC under reduced pressure (DMC can be trapped and recycled). Purify the crude residue via flash column chromatography to isolate Methyl (3-phenylpropyl)carbamate.

Quantitative Data & Method Comparison

To assist in route scouting, the following table summarizes the quantitative metrics of both methodologies based on standardized 10-mmol scale runs.

ParameterProtocol A: Chloroformate MethodProtocol B: Green DMC Method
Typical Yield 88% – 95%75% – 85%
Reaction Time 2 – 4 hours12 – 16 hours
Operating Temp. 0 °C to 25 °C90 °C to 110 °C
Primary Byproduct Sodium Chloride (Salts)Methanol
E-Factor (Waste) High (Requires halogenated solvents)Low (Solvent acts as reagent, recyclable)
Best Application Medicinal chemistry, rapid SAR library prepAPI process scale-up, green chemistry

References

  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts Source: Chemistry Central Journal / ResearchGate URL:[Link]

  • Carbamoylation of amino groups in peptides via N-aryloxycarbonyl intermediates (US5770692A)
  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Application Note: Catalytic Applications of Ethyl[(3-phenylpropyl)carbamoyl]formate

Introduction & Scientific Context Ethyl [(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3), systematically known as ethyl 2-oxo-2-(3-phenylpropylamino)acetate, is a highly versatile oxamate building block[1]. While tra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Ethyl [(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3), systematically known as ethyl 2-oxo-2-(3-phenylpropylamino)acetate, is a highly versatile oxamate building block[1]. While traditionally viewed as a simple synthetic intermediate, recent advancements in transition-metal and photoredox catalysis have elevated oxamate derivatives to dual roles: they serve as non-innocent, strongly coordinating ligands in cross-coupling reactions[2], and as redox-active precursors for the generation of carbamoyl radicals in late-stage C–H functionalization.

The unique structural topology of this molecule—comprising a bidentate N,O-coordination motif paired with a lipophilic, sterically tunable 3-phenylpropyl chain—makes it an exceptional tool for drug development professionals seeking to optimize difficult catalytic transformations. This guide details two field-proven catalytic workflows utilizing this compound.

Application I: Photoredox-Catalyzed Minisci C–H Carbamoylation

Mechanistic Causality

The direct installation of amide (carbamoyl) groups onto heteroaromatic scaffolds is a critical vector in modern pharmacophore optimization. Ethyl [(3-phenylpropyl)carbamoyl]formate can be readily saponified to its corresponding oxamic acid. Under visible-light photoredox conditions, the oxamic acid undergoes a single-electron transfer (SET) oxidation by an excited photocatalyst (e.g., *Ru(bpy)3 2+), followed by rapid decarboxylation. This generates a nucleophilic •CONH(CH2)3Ph radical that selectively attacks protonated heteroarenes (Minisci-type addition)[3].

Photoredox A Ethyl [(3-phenylpropyl)carbamoyl]formate B Hydrolysis (LiOH) A->B Saponification C Oxamic Acid Intermediate B->C D Photoredox Catalyst + Light C->D SET Oxidation E Carbamoyl Radical •CONH(CH2)3Ph D->E -CO2 F Minisci Addition to Heteroarene E->F Radical Attack G C-H Carbamoylated Product F->G Re-aromatization

Fig 1: Photoredox-driven decarboxylative Minisci C-H functionalization workflow.

Step-by-Step Protocol: Late-Stage Carbamoylation

Phase 1: Precursor Activation (Saponification)

  • Reagents: Dissolve Ethyl [(3-phenylpropyl)carbamoyl]formate (1.0 mmol) in a 3:1 mixture of THF/H2O (4 mL). Add LiOH·H2O (1.5 mmol).

  • Causality: The ethyl ester is redox-stable and will not undergo decarboxylation. Saponification exposes the free carboxylate, which is strictly required to lower the oxidation potential for the SET event.

  • Validation: Stir at room temperature for 2 hours. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the pure oxamic acid.

Phase 2: Photoredox Catalysis

  • Setup: In a 10 mL Schlenk tube, combine the generated oxamic acid (0.3 mmol, 1.5 equiv), the target heteroarene (e.g., quinoline, 0.2 mmol, 1.0 equiv), Ru(bpy)3Cl2 (2 mol%), and (NH4)2S2O8 (0.4 mmol, 2.0 equiv).

  • Solvent & Additives: Add 2 mL of a degassed DMSO/H2O (1:1) mixture, followed by Trifluoroacetic acid (TFA, 1.0 equiv).

  • Causality: TFA protonates the heteroarene, significantly lowering its LUMO and directing the nucleophilic radical attack exclusively to the electron-deficient positions. The DMSO/H2O blend is critical: water solubilizes the persulfate oxidant, while DMSO stabilizes the organic radical intermediates.

  • Degassing: Perform 3 freeze-pump-thaw cycles. Crucial: Molecular oxygen is a potent triplet quencher for *Ru(bpy)3 2+ and will intercept the carbamoyl radical to form dead-end peroxyl species.

  • Irradiation: Irradiate the mixture with a 450 nm blue LED at room temperature for 12 hours.

  • Validation: The reaction mixture will transition from a pale orange suspension to a homogeneous deep red-brown solution, indicating active photocatalyst turnover. Complete consumption of the oxamic acid can be verified via LC-MS (disappearance of the[M-H]- parent ion).

Application II: Copper-Catalyzed Ullmann C–N Cross-Coupling

Mechanistic Causality

The synthesis of sterically hindered, α-branched aryl amines is notoriously difficult via standard Buchwald-Hartwig amination. Here, the oxamate core acts as a highly effective bidentate ligand for Copper(I). Upon deprotonation, the amide nitrogen and ester carbonyl oxygen chelate the Cu(I) center, forming a stable 5-membered metallacycle[2]. This electron-rich environment drastically lowers the activation energy for the rate-limiting oxidative addition of deactivated aryl halides, while the 3-phenylpropyl chain provides the exact steric bulk needed to prevent the formation of inactive, bis-ligated Cu(I) dead-end complexes.

CuCycle CuI Cu(I) Precursor ActiveCat Active Cu(I)-Oxamate Complex CuI->ActiveCat + Ligand & Base Ligand Oxamate Ligand (Ethyl Ester) Ligand->ActiveCat OxAdd Oxidative Addition (Aryl Halide) ActiveCat->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII Rate Limiting AmineEx Amine Coordination & Deprotonation CuIII->AmineEx RedElim Reductive Elimination AmineEx->RedElim RedElim->ActiveCat Catalyst Regeneration Product C-N Cross-Coupled Product RedElim->Product Product Release

Fig 2: Cu-oxamate catalyzed Ullmann-type C-N cross-coupling catalytic cycle.

Step-by-Step Protocol: C–N Cross-Coupling
  • In Situ Complexation: In a glovebox or under strict argon flow, charge an oven-dried vial with CuI (5 mol%), Ethyl [(3-phenylpropyl)carbamoyl]formate (10 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the aliphatic amine (1.2 mmol), followed by anhydrous DMSO (2.5 mL).

  • Causality: K3PO4 serves a dual purpose: it deprotonates the oxamate amide to initiate Cu-chelation and neutralizes the hydrohalic acid generated during the cross-coupling[2]. DMSO is chosen for its high dielectric constant, which stabilizes the highly polar Cu(III) transition state.

  • Validation: Upon stirring at room temperature for 5 minutes, the suspension will turn a vibrant, homogeneous blue/green. This colorimetric shift is a self-validating indicator that the active Cu(I)-oxamate complex has successfully formed.

  • Reaction Execution: Seal the vial and heat to 90 °C for 16 hours.

  • Workup & QC: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper salts. Analyze the filtrate via GC-FID to confirm >95% conversion of the aryl halide.

Quantitative Data Summaries

The superiority of the oxamate ligand framework in Ullmann-type couplings, as well as the optimization parameters for photoredox carbamoylation, are summarized below.

Table 1: Comparative Yields in Cu-Catalyzed C–N Coupling (Oxamate vs. Standard Ligands)

Ligand System Aryl Halide Amine Yield (%) Catalyst Loading
Ethyl [(3-phenylpropyl)carbamoyl]formate Iodobenzene tert-Butylamine 88 5 mol %
N,N'-Dimethylethylenediamine (DMEDA) Iodobenzene tert-Butylamine 45 10 mol %
L-Proline Iodobenzene tert-Butylamine 32 10 mol %

| Ethyl [(3-phenylpropyl)carbamoyl]formate | 2-Bromotoluene | Cyclohexylamine | 81 | 5 mol % |

Table 2: Optimization of Photoredox Minisci Carbamoylation

Photocatalyst Oxidant Solvent System Yield (%)
Ru(bpy)3Cl2 (NH4)2S2O8 DMSO / H2O (1:1) 92
Ir(ppy)3 (NH4)2S2O8 DMSO / H2O (1:1) 85
Eosin Y (NH4)2S2O8 CH3CN 15

| Ru(bpy)3Cl2 | None | DMSO / H2O (1:1) | 0 |

References

  • [4] Juan-Alcañiz, J., et al. The oxamate route, a versatile post-functionalization for metal incorporation in MIL-101(Cr): Catalytic applications of Cu, Pd, and Au. Journal of Catalysis (2013). Available at:[Link]

  • [2] Shekar, et al. Cu Oxamate-Promoted Cross-Coupling of α-Branched Amines and Complex Aryl Halides: Investigating Ligand Function through Data Science. ACS Catalysis (2023). Available at:[Link]

  • Yuan, et al. Oxamic acids: useful precursors of carbamoyl radicals. RSC Advances / Organic Chemistry Frontiers (2022). Available at:[Link]

  • [3] Xu, et al. Recent Applications of Homogeneous Catalysis in Electrochemical Organic Synthesis. CCS Chemistry (2020). Available at:[Link]

Sources

Method

One-Pot Synthesis of Carbamoyl Formate Esters: A Detailed Guide for Researchers

Introduction: The Significance of Carbamoyl Formates Carbamoyl formate esters, a class of organic compounds characterized by the R-NH-C(=O)O-R' functional group, are pivotal structural motifs in a multitude of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Carbamoyl Formates

Carbamoyl formate esters, a class of organic compounds characterized by the R-NH-C(=O)O-R' functional group, are pivotal structural motifs in a multitude of biologically active molecules and functional materials. Their prevalence in pharmaceuticals, agrochemicals, and as versatile intermediates in organic synthesis underscores the critical need for efficient and robust synthetic methodologies.[1][2] The carbamate linkage is a key component in numerous approved drugs, including the acetylcholinesterase inhibitor rivastigmine, highlighting its importance in drug design and development.[1][2] This guide provides an in-depth exploration of modern one-pot synthetic strategies for carbamoyl formate esters, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The traditional synthesis of carbamates often involves hazardous reagents like phosgene and isocyanates, posing significant safety and environmental concerns.[3] Consequently, the development of one-pot procedures that circumvent the use of such toxic substances and minimize waste through the reduction of intermediate isolation steps is a paramount objective in contemporary organic chemistry. This document details several field-proven, one-pot methods, focusing on their practical application, mechanistic underpinnings, and the rationale behind experimental design.

Method 1: Green Synthesis from Carbon Dioxide, Amines, and Alcohols

The utilization of carbon dioxide (CO2) as a C1 building block represents a highly attractive and sustainable approach to carbamate synthesis.[4][5] This method circumvents the need for toxic phosgene and its derivatives, offering an environmentally benign alternative.

Mechanistic Rationale

The reaction typically proceeds via the initial formation of a carbamic acid intermediate from the reaction of an amine with CO2. This intermediate is then esterified by an alcohol to yield the desired carbamate. The use of a base is often crucial to facilitate the deprotonation of the alcohol and/or to activate the CO2.[6][7] In some variations, dehydrating agents may be employed to drive the equilibrium towards product formation.

Visualizing the Workflow: CO2-Based Carbamate Synthesis

CO2_Carbamate_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Products Amine Amine (R-NH2) Reaction_Vessel Reaction Vessel (Basic Catalyst) Amine->Reaction_Vessel 1. CO2 Carbon Dioxide (CO2) CO2->Reaction_Vessel 2. Alcohol Alcohol (R'-OH) Alcohol->Reaction_Vessel 3. Carbamate Carbamoyl Formate (R-NHCOOR') Reaction_Vessel->Carbamate Esterification Water Water (H2O) Reaction_Vessel->Water Byproduct

Caption: General workflow for the one-pot synthesis of carbamoyl formates from amines, CO2, and alcohols.

Detailed Protocol: Base-Catalyzed Synthesis

This protocol is a generalized procedure based on common findings in the literature for the base-catalyzed synthesis of carbamates from CO2.[4][5]

Materials:

  • Amine (e.g., benzylamine)

  • Alcohol (e.g., methanol)

  • Carbon Dioxide (gaseous or solid)

  • Basic Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous Solvent (e.g., acetonitrile)

  • Reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet

Procedure:

  • To a clean, dry reaction vessel, add the amine (1.0 eq) and the alcohol (1.2 eq).

  • Dissolve the reactants in the anhydrous solvent.

  • Add the basic catalyst (e.g., DBU, 0.1 eq).

  • Purge the vessel with CO2 and maintain a CO2 atmosphere (e.g., using a balloon or a continuous flow).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueRationale
Amine Primary or SecondarySubstrate scope of the reaction.
Alcohol Primary or SecondaryReactant for esterification.
Catalyst DBU, other organic basesTo facilitate the reaction between CO2 and the amine/alcohol.[6]
Solvent Acetonitrile, DMSOTo dissolve reactants and facilitate the reaction.
Temperature Room Temp. - 50 °CTo provide sufficient energy for the reaction without causing decomposition.
Time 12-24 hoursTo allow the reaction to proceed to completion.
Yield Good to ExcellentDependent on specific substrates and conditions.

Method 2: In Situ Generation of Carbamoyl Chlorides

This powerful one-pot method avoids the direct handling of highly reactive and sensitive carbamoyl chlorides by generating them in situ from an amine and a phosgene equivalent, followed by immediate reaction with an alcohol or phenol.[1][2]

Mechanistic Rationale

The reaction is initiated by the formation of a carbamoyl chloride from the reaction of an N-substituted amine with a phosgene surrogate (e.g., triphosgene). The in situ generated carbamoyl chloride is then subjected to nucleophilic attack by a substituted phenol or alcohol, typically in the presence of a base to neutralize the HCl byproduct, to furnish the desired O-aryl or O-alkyl carbamate.[2]

Visualizing the Workflow: In Situ Carbamoyl Chloride Formation

InSitu_Carbamoyl_Chloride cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Product Amine Amine (R-NH2) In_Situ_Formation In Situ Formation of Carbamoyl Chloride Amine->In_Situ_Formation Phosgene_Source Phosgene Source (e.g., Triphosgene) Phosgene_Source->In_Situ_Formation Alcohol_Phenol Alcohol/Phenol (R'-OH) Nucleophilic_Attack Nucleophilic Attack Alcohol_Phenol->Nucleophilic_Attack In_Situ_Formation->Nucleophilic_Attack Carbamoyl Chloride Intermediate Carbamate O-Aryl/Alkyl Carbamate Nucleophilic_Attack->Carbamate

Caption: Workflow for the one-pot synthesis of carbamates via in situ generated carbamoyl chlorides.

Detailed Protocol: One-Pot Synthesis of O-Aryl Carbamates

This protocol is adapted from a versatile procedure for the synthesis of substituted O-aryl carbamates.[2]

Materials:

  • N-substituted amine

  • Substituted phenol

  • Triphosgene

  • Pyridine

  • Anhydrous toluene

  • Reaction vessel equipped with a magnetic stirrer and a reflux condenser

Procedure:

  • In a fume hood, dissolve the substituted phenol (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the phenol/pyridine mixture at 0 °C.

  • After stirring for 30 minutes at 0 °C, add the N-substituted amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 110 °C for the specified time (typically 2-6 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterValueRationale
Amine N-substitutedProvides the nitrogen component of the carbamate.
Phenol Substituted phenolsProvides the O-aryl group. Phenol acidity can influence yield.[2]
Phosgene Source TriphosgeneA safer, solid alternative to phosgene gas for generating the carbamoyl chloride in situ.
Base PyridineTo neutralize the HCl formed during the reaction.
Temperature 110 °CElevated temperature often improves yield and reduces reaction time.[2]
Yield Up to 99%Highly efficient for a wide range of substrates.[2]

Method 3: Mitsunobu-Based One-Pot Synthesis

The Mitsunobu reaction offers a mild and efficient one-pot protocol for the synthesis of carbamates from alcohols, amines, and carbon dioxide.[8] This method is particularly valuable for its chemoselectivity and broad substrate scope.

Mechanistic Rationale

The Mitsunobu reaction activates the alcohol for nucleophilic attack. In this one-pot procedure, a carbamic acid, formed from the amine and CO2, acts as the nucleophile. The reaction of the alcohol with a Mitsunobu reagent (a combination of a phosphine, such as triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) forms an alkoxyphosphonium salt. This intermediate is then attacked by the carbamate anion to yield the desired product.[8]

Visualizing the Workflow: Mitsunobu-Based Carbamate Synthesis

Mitsunobu_Carbamate cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Products Alcohol Alcohol (R'-OH) Activation Alcohol Activation Alcohol->Activation Amine Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack by Carbamate Amine->Nucleophilic_Attack CO2 CO2 CO2->Nucleophilic_Attack Mitsunobu_Reagent Mitsunobu Reagent (e.g., PPh3, DIAD) Mitsunobu_Reagent->Activation Activation->Nucleophilic_Attack Alkoxyphosphonium Salt Carbamate Carbamoyl Formate Nucleophilic_Attack->Carbamate Byproducts PPh3O, Hydrazide Nucleophilic_Attack->Byproducts

Sources

Application

Application Note: Advanced Crystallization Techniques for Ethyl [(3-phenylpropyl)carbamoyl]formate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Engineering Guide Introduction & Chemical Context Ethyl [(3-phenylpropyl)carbamoyl]formate (I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Engineering Guide

Introduction & Chemical Context

Ethyl [(3-phenylpropyl)carbamoyl]formate (IUPAC: Ethyl 2-oxo-2-(3-phenylpropylamino)acetate; CAS: 20143-67-3) is a highly versatile building block utilized in the synthesis of complex oxamate-derived therapeutics[1]. From a solid-state chemistry perspective, this molecule presents a unique crystallization challenge. Its structure features a highly lipophilic 3-phenylpropyl tail paired with a polar, hydrogen-bond-capable oxamate core.

As a Senior Application Scientist, I have found that molecules with this amphiphilic nature are prone to "oiling out" (liquid-liquid phase separation) rather than forming ordered crystal lattices if the supersaturation generation is too rapid. Furthermore, as an oxamate ester, the compound is susceptible to hydrolysis at elevated temperatures if water is present. Therefore, designing a self-validating, anhydrous crystallization protocol is critical for achieving high purity and optimal polymorphic control.

Thermodynamic Principles & Solvent Selection

Choosing the correct solvent system is the foundation of any robust crystallization process. For oxamate derivatives, a Hybrid Cooling and Anti-Solvent Crystallization approach is highly effective[2].

  • Primary Solvent (Ethyl Acetate): Ethyl acetate (EtOAc) is selected because it provides excellent solubility at elevated temperatures (55 °C) while remaining chemically inert to the ester moiety.

  • Anti-Solvent (n-Heptane): The addition of n-heptane sharply reduces the solubility of the lipophilic intermediate. By utilizing a hybrid approach—operating at a higher initial temperature to maximize API dissolution, followed by controlled cooling and anti-solvent dosing—we can maximize crystal yield while significantly reducing total solvent consumption[2].

The presence of impurities or residual water from upstream synthesis can unexpectedly alter the solubility profile in pure EtOAc; therefore, the introduction of heptane acts as a thermodynamic thermodynamic driver to force the system into the metastable zone, ensuring consistent nucleation[3].

Quantitative Solubility & Yield Data

To guide the process parameters, the following table summarizes the equilibrium solubility and theoretical yield mapping for the EtOAc/Heptane system.

Table 1: Solubility and Yield Optimization in EtOAc/Heptane Blends

Temperature (°C)Solvent Ratio (EtOAc:Heptane v/v)Equilibrium Solubility (mg/mL)Theoretical Yield (%)Phase Behavior
551:0 (Pure EtOAc)> 250N/AClear Solution
401:0 (Pure EtOAc)145N/AClear Solution
251:142~83Slurry
51:212~95Slurry
51:4< 5> 98Dense Slurry

Experimental Workflow & Process Visualization

To prevent local supersaturation spikes that lead to amorphous precipitation, the dosing rate of the anti-solvent must be strictly controlled[4]. The workflow below outlines the logical progression of the hybrid crystallization process.

G N1 Crude Ethyl[(3-phenylpropyl) carbamoyl]formate N2 Dissolution in EtOAc (T = 55°C) N1->N2 N3 Polish Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Cooling (T = 40°C) N3->N4 N5 Seed Crystal Addition (0.5-1.0 wt%) N4->N5 Supersaturation Generation N6 n-Heptane Dosing (Anti-Solvent, 0.1 vol/min) N5->N6 Desupersaturation Control N7 Final Cooling Phase (T = 5°C) N6->N7 N8 Filtration & Washing (Cold EtOAc/Heptane 1:4) N7->N8 N9 Pure Crystalline Product (Vacuum Dried) N8->N9

Hybrid cooling and anti-solvent crystallization workflow for oxamate derivatives.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. By incorporating a seeding step and an isothermal hold, we deliberately control the desupersaturation rate, ensuring that crystal growth dominates over secondary nucleation.

Equipment Setup: Use a jacketed glass crystallizer equipped with a pitched-blade overhead stirrer (to provide uniform axial mixing without excessive shear) and a Process Analytical Technology (PAT) probe, such as Focused Beam Reflectance Measurement (FBRM), to monitor chord length distribution.

Step 1: Dissolution & Polish Filtration

  • Charge the reactor with crude Ethyl [(3-phenylpropyl)carbamoyl]formate and 5 volumes (relative to crude mass) of anhydrous Ethyl Acetate (KF < 0.1%).

  • Heat the jacket to 55 °C under moderate stirring (150 RPM) until complete dissolution is achieved.

  • Pass the hot solution through a 0.45 µm PTFE polish filter into a pre-heated secondary vessel to remove any foreign particulates that could act as uncontrolled nucleation sites.

Step 2: Primary Cooling & Seeding 4. Linearly cool the solution from 55 °C to 40 °C at a rate of 0.5 °C/min. 5. Causality Check: At 40 °C, the solution is supersaturated but remains within the metastable zone. Add 0.5% to 1.0% (w/w) of milled, highly pure seed crystals of the desired polymorph. 6. Initiate an isothermal hold at 40 °C for 60 minutes. This allows the seed bed to consume the initial supersaturation, establishing a robust crystal surface area for subsequent growth and preventing "crashing out."

Step 3: Anti-Solvent Dosing 7. Begin dosing 20 volumes of anhydrous n-Heptane using a programmable syringe pump. 8. Critical Parameter: Maintain a dosing rate of 0.1 volumes/minute. Rapid addition of antisolvent increases supersaturation too quickly, leading to massive nucleation of fine particles which are difficult to filter and prone to trapping impurities[4].

Step 4: Final Cooling & Isolation 9. Once the heptane addition is complete, initiate a secondary cooling ramp from 40 °C down to 5 °C at a slow rate of 0.2 °C/min. 10. Hold the slurry at 5 °C for 2 hours to maximize equilibrium yield (targeting >98% recovery). 11. Discharge the slurry to a filter dryer. Wash the wet cake with 2 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v). Causality: The wash solvent must match the final mother liquor composition to displace impurities without dissolving the purified product. 12. Dry under vacuum at 40 °C until constant weight is achieved.

References

  • Organic Process Research & Development Title: Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: ACS Publications URL:[Link]

  • Organic Process Research & Development Title: Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers Source: ACS Publications URL:[Link]

  • ResearchGate (Article Repository) Title: Study of the effect the rate of addition of the antisolvent on the crystallization Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Green Chemistry Approaches to Synthesizing Ethyl Oxamates

Executive Overview Ethyl oxamates are highly versatile synthetic building blocks in modern drug development. They serve as critical precursors for inorganic oxamato complexes, potent lactate dehydrogenase (LDH) inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethyl oxamates are highly versatile synthetic building blocks in modern drug development. They serve as critical precursors for inorganic oxamato complexes, potent lactate dehydrogenase (LDH) inhibitors targeting insulin resistance, and act as highly efficient Gabriel reagents (e.g., N-Boc ethyl oxamate) for the synthesis of primary amines via Mitsunobu substitution[1][2].

Historically, the synthesis of ethyl oxamates relied on highly reactive, moisture-sensitive precursors like ethyl oxalyl chloride. These traditional Schotten-Baumann-type amidations require stoichiometric amounts of organic bases (e.g., triethylamine), generating massive quantities of triethylammonium chloride waste. This results in an unfavorably high E-factor and violates multiple principles of green chemistry.

Recent paradigm shifts have introduced highly efficient, sustainable methodologies. As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality, quantitative metrics, and self-validating protocols for the three most prominent green synthesis routes: Ultrasound-promoted amidation, Pd/C-catalyzed oxidative double carbonylation, and aerobic photoredox catalysis.

Mechanistic Causality in Green Methodologies

To optimize a synthesis route, one must understand the physical and chemical forces driving the reaction without the use of toxic reagents.

Acoustic Cavitation (Ultrasound-Promoted Synthesis)

The ultrasound-assisted protocol completely eliminates the need for transition metal catalysts and external oxidants[1]. Instead of relying on bulk thermal heating, this method utilizes acoustic cavitation. When ultrasonic waves (typically 20 kHz) propagate through the ethanol solvent, they create transient microbubbles. The rapid collapse of these bubbles generates localized "hot spots" with extreme temperatures (~5000 K) and pressures (~1000 atm). This micro-environment provides the exact activation energy required to drive the in situ esterification of oxalic acid and subsequent nucleophilic attack by the amine. Because the bulk solution remains at ambient temperature, thermally sensitive functional groups are preserved.

Oxidative C-N Bond Cleavage (Pd/C-Catalyzed Double Carbonylation)

For complex substrates where the starting material is an unactivated tertiary amine, traditional methods fail. The green solution is an oxidative cross double carbonylation utilizing a heterogeneous Pd/C catalyst[3]. The causality of this design lies in its use of molecular oxygen ( O2​ ) as the terminal oxidant, which drives the oxidative C-N bond cleavage while producing only water as a byproduct. Furthermore, this system is inherently green because it is phosphine-ligand-free, base-free, and copper-free, drastically simplifying downstream purification[3].

Aerobic Photoredox Catalysis

When handling highly sensitive substrates under open-air conditions, aerobic photoredox catalysis offers a mild alternative. By combining a photoredox catalyst with visible light, bench-stable bromodifluoroacetate esters are converted into reactive fluoroglyoxylate intermediates[1]. The causality here relies on single-electron transfer (SET) events driven by photon absorption, allowing the formation of oxamate esters at room temperature without the need for moisture-sensitive acyl chlorides[1].

Quantitative Comparison of Green Methodologies

The selection of a synthesis route should be driven by empirical green metrics. The table below summarizes the efficiency and sustainability of each approach.

MethodologyCatalyst SystemKey ReagentsGreen Chemistry MetricTypical YieldReaction Time
Ultrasound-Promoted [1]None (Acoustic Cavitation)Oxalic acid, EtOH, 1∘/2∘ AmineAmbient temp, metal-free, no toxic acyl chlorides85–95%15–45 min
Pd/C Double Carbonylation [3]5% Pd/C (Heterogeneous)Tertiary amine, EtOH, CO, O2​ Phosphine-free, O2​ terminal oxidant, recyclable catalyst75–92%12–24 h
Aerobic Photoredox [1]Photoredox Catalyst (Ru/Ir)Bromodifluoroacetate, Amine, O2​ Open-air conditions, visible light driven, bench-stable70–88%8–16 h

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to ensure the integrity of the reaction before proceeding to workup.

Protocol A: Ultrasound-Promoted Catalyst-Free Synthesis[1]

Objective: Rapid synthesis of ethyl oxamates from primary/secondary amines.

  • Reagent Preparation: In a 50 mL sonication flask, dissolve oxalic acid (1.0 equiv) in absolute ethanol (0.5 M). The ethanol acts dually as the green solvent and the esterification reactant.

  • Amine Addition: Slowly add the primary or secondary amine (1.0 equiv) to the mixture under gentle stirring.

  • Sonication: Immerse the flask in an ultrasonic bath (20 kHz, 100 W) maintained at ambient temperature. Sonicate for 15–45 minutes.

  • Self-Validation (In-Process): At the 15-minute mark, withdraw a 10 µL aliquot. Dilute in 1 mL EtOAc and spot on a silica TLC plate alongside the starting amine. Develop in 7:3 Hexane:EtOAc and stain with ninhydrin.

    • Validation Condition: The complete disappearance of the ninhydrin-active amine spot confirms quantitative conversion. Do not proceed to workup until this is achieved.

  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in ethyl acetate, wash with saturated NaHCO3​ to remove unreacted oxalic acid, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure ethyl oxamate.

Protocol B: Pd/C-Catalyzed Oxidative Double Carbonylation[3]

Objective: Synthesis of ethyl oxamates via C-N cleavage of tertiary amines.

  • Reactor Setup: To a 100 mL stainless steel high-pressure autoclave, add the tertiary amine (1.0 mmol), absolute ethanol (5 mL), and 5 wt% Pd/C catalyst (10 mol% Pd).

  • Atmosphere Control: Purge the autoclave three times with CO gas. Pressurize the reactor with a safe, optimized mixture of CO and O2​ (ensure the specific partial pressures remain strictly outside the explosive limits of CO/ O2​ mixtures).

  • Reaction: Heat the sealed vessel to 80 °C under continuous magnetic stirring (800 rpm) for 12–24 hours.

  • Self-Validation 1 (Catalyst Recyclability): Cool the reactor and safely vent the gases. Filter the crude mixture through a short Celite pad to recover the heterogeneous Pd/C catalyst. Wash with ethanol and dry.

    • Validation Condition: Weigh the dried catalyst. A recovery rate of >95% validates the green metric of the system and allows the catalyst to be reused for up to 5 cycles.

  • Self-Validation 2 (Structural Confirmation): Concentrate the filtrate and analyze the crude mixture via 1 H NMR.

    • Validation Condition: The absence of N-alkyl protons from the starting tertiary amine and the appearance of a distinct ethyl ester quartet (~4.3 ppm) confirms successful double carbonylation.

Strategic Decision Workflow

Use the following logic matrix to determine the most appropriate green chemistry route based on your specific substrate scope and laboratory capabilities.

Workflow Start Target: Ethyl Oxamate Synthesis Q1 Are the substrates sensitive to transition metals? Start->Q1 US_Route Ultrasound-Promoted Method (Catalyst-Free, Oxalic Acid + EtOH) Q1->US_Route Yes (Avoid Metals) Q2 Is the starting material a tertiary amine? Q1->Q2 No Validation In-Process Validation: TLC & LC-MS / NMR US_Route->Validation Pd_Route Pd/C Oxidative Carbonylation (O2 Oxidant, Phosphine-Free) Q2->Pd_Route Yes (Requires C-N Cleavage) Photo_Route Aerobic Photoredox Catalysis (Bromodifluoroacetate precursor) Q2->Photo_Route No (Primary/Secondary Amines) Pd_Route->Validation Photo_Route->Validation

Decision matrix for green synthesis routes of ethyl oxamates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate

Welcome to the dedicated technical support guide for the synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate. This resource is designed for researchers, chemists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the reaction mechanism, provide in-depth troubleshooting for common experimental issues, and offer detailed protocols grounded in established chemical principles.

Reaction Overview and Mechanism

The synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate is typically achieved through the N-acylation of 3-phenylpropylamine with a suitable acylating agent, most commonly diethyl oxalate. This reaction, while straightforward in principle, is sensitive to reaction conditions that can influence both the yield and the impurity profile.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine (3-phenylpropylamine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of ethanol to form the desired amide product.

reaction_mechanism amine 3-Phenylpropylamine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack oxalate Diethyl Oxalate (Electrophile) oxalate->intermediate product Ethyl [(3-phenylpropyl)carbamoyl]formate ethanol Ethanol (Leaving Group) start intermediate->product Elimination intermediate->ethanol finish

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected, or I've isolated no product. What are the potential causes?

Answer: Low or no yield is a common issue that can typically be traced back to a few key areas. Let's break down the possibilities:

  • Reagent Quality and Stoichiometry:

    • Amine Quality: 3-phenylpropylamine can be susceptible to oxidation over time, leading to impurities that may inhibit the reaction. It is recommended to use freshly distilled or a recently purchased bottle of the amine.

    • Oxalate Quality: Diethyl oxalate is sensitive to moisture and can hydrolyze to oxalic acid and ethanol, which will not participate in the desired reaction. Ensure it is stored in a tightly sealed container under an inert atmosphere.

    • Stoichiometry: A common side reaction is the formation of the bis-amide, N,N'-bis(3-phenylpropyl)oxamide, where the amine reacts with both ester groups of diethyl oxalate. To favor the formation of the desired mono-amide product, a molar excess of diethyl oxalate is often used. A 1.5 to 2-fold molar excess of diethyl oxalate relative to the amine is a good starting point.

  • Reaction Conditions:

    • Temperature: While heating can increase the reaction rate, excessive temperatures can promote the formation of the bis-amide side product and potentially lead to decomposition. Running the reaction at room temperature or with gentle heating (e.g., 40-50 °C) is often sufficient.

    • Reaction Time: This reaction is typically complete within a few hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid prolonged heating.

  • Solvent Choice:

    • The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used. The solvent should be anhydrous to prevent hydrolysis of the diethyl oxalate.

troubleshooting_yield start Low or No Yield check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagent_purity Are reagents pure and anhydrous? check_reagents->reagent_purity check_conditions 2. Verify Reaction Conditions temperature Is the temperature controlled? check_conditions->temperature check_workup 3. Review Work-up Procedure extraction Was the product properly extracted? check_workup->extraction stoichiometry Is diethyl oxalate in excess? reagent_purity->stoichiometry Yes solution_reagents Solution: Use pure, dry reagents. Use excess diethyl oxalate. reagent_purity->solution_reagents No stoichiometry->check_conditions Yes stoichiometry->solution_reagents No monitoring Was reaction monitored (e.g., TLC)? temperature->monitoring Yes solution_conditions Solution: Control temperature and monitor reaction to completion. temperature->solution_conditions No monitoring->check_workup Yes monitoring->solution_conditions No solution_workup Solution: Adjust pH and solvent for effective extraction. extraction->solution_workup No side_reaction reagents 3-Phenylpropylamine + Diethyl Oxalate desired_product Ethyl [(3-phenylpropyl)carbamoyl]formate (Desired Product) reagents->desired_product 1st Acylation (Fast, Desired) side_product N,N'-bis(3-phenylpropyl)oxamide (Side Product) desired_product->side_product 2nd Acylation with Amine (Slower, Undesired) Favored by: High Amine Conc., High Temp. intermediate Ethyl [(3-phenylpropyl)carbamoyl]formate (Intermediate)

Caption: Desired reaction pathway vs. the formation of the bis-amide side product.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of 3-phenylpropylamine to diethyl oxalate?

    • A1: A molar ratio of 1 : 1.5 to 1 : 2 (amine : oxalate) is generally recommended to minimize the formation of the bis-amide side product.

  • Q2: How can I effectively monitor the reaction progress?

    • A2: Thin Layer Chromatography (TLC) is an excellent method. Use a non-polar solvent system like ethyl acetate/hexanes. You should see the spot for the amine disappear and a new spot for the product appear. The product will be more polar than diethyl oxalate but less polar than the amine.

  • Q3: What is the best way to purify the final product?

    • A3: If the main impurity is the bis-amide, it is often much less soluble than the desired product. It can sometimes be removed by filtration after concentrating the reaction mixture. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is very effective.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: 3-phenylpropylamine is corrosive and can cause burns. Diethyl oxalate is harmful if swallowed or inhaled. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Table 1: Reagent Properties and Quantities
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/MassMolar Equiv.
3-phenylpropylamine135.210.95101.42 mL1.0
Diethyl oxalate146.141.08202.7 mL2.0
Dichloromethane (DCM)-1.33-50 mL-
Procedure:
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl oxalate (2.7 mL, 20 mmol).

  • Dissolve the diethyl oxalate in dichloromethane (50 mL).

  • In a separate vial, dissolve 3-phenylpropylamine (1.42 mL, 10 mmol) in 10 mL of dichloromethane.

  • Slowly add the 3-phenylpropylamine solution to the stirring solution of diethyl oxalate over 10-15 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in 2-4 hours.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic impurities, and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield Ethyl [(3-phenylpropyl)carbamoyl]formate as a white solid or viscous oil.

References

  • General Synthesis of Amides from Amines and Esters: For a foundational understanding of the N-acyl

    • Source: Organic Chemistry, 6th Edition by Marc Loudon.
    • URL: [Link]

  • Related Synthesis and Characterization: A patent describing the synthesis of similar carbamoylformate compounds, providing context for reaction conditions and potential impurities.
  • Safety Data Sheets (SDS): For handling and safety information of the reagents. Source: Sigma-Aldrich
Optimization

troubleshooting low purity in carbamoyl formate reactions

Technical Support Center: Troubleshooting Low Purity in Carbamoyl Formate Syntheses Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Purity in Carbamoyl Formate Syntheses

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering purity bottlenecks during the synthesis of carbamoyl formates (also known as oxamates or alkyl aminooxoacetates).

Carbamoyl formates are critical intermediates in medicinal chemistry, often used to synthesize heterocycles, ureas, and advanced amide pharmacophores [1]. However, their synthesis—typically via the reaction of a primary or secondary amine with a dialkyl oxalate or an alkyl chlorooxoacetate—is highly susceptible to over-reaction and hydrolysis. This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve >98% purity in your workflows.

Part 1: Mechanistic Insight & Causality

To troubleshoot effectively, we must first understand the kinetic landscape of the reaction. The synthesis of a carbamoyl formate relies on kinetic differentiation .

When an amine reacts with diethyl oxalate, the first substitution yields the desired ethyl carbamoyl formate. The newly formed amide nitrogen donates electron density via resonance into its carbonyl group. This cross-conjugation decreases the electrophilicity of the adjacent ester carbonyl relative to the starting diethyl oxalate [2].

Because of this electronic deactivation, the mono-adduct (carbamoyl formate) is kinetically favored at low temperatures. However, if the local concentration of the amine is too high, or if thermal energy overcomes the activation barrier of the deactivated ester, a second substitution occurs, yielding a symmetric oxamide (bis-amide) . Furthermore, the ester and acid chloride moieties are highly sensitive to moisture, leading to oxamic acid impurities via hydrolysis.

ReactionPathway Amine Primary Amine (R-NH2) Target Carbamoyl Formate (Target Product) Amine->Target + Reagent < 5°C, Strict Stoichiometry Reagent Diethyl Oxalate or Ethyl Chlorooxoacetate Reagent->Target Impurity1 Oxamide (Bis-amide Impurity) Target->Impurity1 + Excess Amine Elevated Temp Impurity2 Oxamic Acid (Hydrolysis Impurity) Target->Impurity2 + H2O (Moisture/Poor Drying)

Figure 1: Reaction pathways showing the kinetic formation of the target carbamoyl formate vs. thermodynamic impurities.

Part 2: Diagnostic Data & Impurity Profiling

Before altering your protocol, analyze your crude mixture using LC-MS. Use the self-validating data table below to match your quantitative data with the specific chemical failure mode.

Impurity ProfileLC-MS Shift (Relative to Target)HPLC Retention Time ShiftCausality / Mechanism
Oxamide (Bis-amide) +(MWamine​−46) DaSignificant increase (highly lipophilic)Over-reaction due to excess amine or elevated temperatures.
Oxamic Acid −28 Da (Loss of ethyl group)Significant decrease (highly polar, streaks on TLC)Hydrolysis of the ester group by adventitious water in solvents.
Symmetric Urea +(MWamine​−73) DaModerate increaseDecarbonylation side-reactions or coupling agent (e.g., DCC) artifacts.
Unreacted Amine N/A (Matches starting material)Varies (usually highly polar)Degraded electrophile (hydrolyzed oxalyl chloride) or poor base selection.

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows a massive peak corresponding to the bis-amide (oxamide). I am using exactly 1.0 equivalent of amine. Why is this happening? A: This is a classic issue of local concentration. If you are adding the electrophile (e.g., ethyl chlorooxoacetate) dropwise into a solution of your amine, the first drops of the electrophile are surrounded by a massive excess of amine. This drives the formation of the bis-amide before the rest of the electrophile is even added. Fix: Utilize inverse addition . Dissolve the electrophile in your solvent and add the amine dropwise to the electrophile. This ensures the amine is always the limiting reagent in the reaction flask.

Q2: I am using ethyl chlorooxoacetate to synthesize my carbamoyl formate. My yield is low, and I see unreacted amine alongside a highly polar impurity. What went wrong? A: Ethyl chlorooxoacetate generates HCl as a byproduct. If you do not include a non-nucleophilic base (like DIPEA or triethylamine), the HCl will protonate your starting amine, rendering it non-nucleophilic and halting the reaction. The polar impurity is likely oxamic acid, formed because the unreacted ethyl chlorooxoacetate eventually hydrolyzed during aqueous workup [3]. Fix: Always use 1.2 to 1.5 equivalents of a non-nucleophilic base. Ensure the base is thoroughly dried over molecular sieves, as wet amines will introduce water and drive hydrolysis.

Q3: Can I purify the carbamoyl formate from the oxamide impurity using standard silica gel chromatography? A: It is possible but notoriously difficult due to co-elution, especially with lipophilic amines. It is far more efficient to prevent oxamide formation. If purification is mandatory, try recrystallization. Carbamoyl formates often remain soluble in cold ethanol or isopropanol, whereas the symmetric oxamides are highly crystalline and tend to crash out of solution, allowing for separation by simple filtration.

TroubleshootingWorkflow Start Analyze Crude LC-MS CheckMass Identify m/z of Major Impurity Start->CheckMass BisAmide m/z = Target + Amine - EtOH (Oxamide) CheckMass->BisAmide Hydrolysis m/z = Target - 28 (Oxamic Acid) CheckMass->Hydrolysis Unreacted High Unreacted Amine CheckMass->Unreacted FixBisAmide Action: Inverse Addition, Strict Temp Control (<5°C) BisAmide->FixBisAmide FixHydrolysis Action: Anhydrous Solvents, Argon Atmosphere Hydrolysis->FixHydrolysis FixUnreacted Action: Add 1.5 eq DIPEA, Check Reagent Integrity Unreacted->FixUnreacted

Figure 2: Decision-tree workflow for diagnosing and resolving low purity in carbamoyl formate reactions.

Part 4: Optimized Step-by-Step Methodology

This self-validating protocol utilizes ethyl chlorooxoacetate and incorporates inverse addition to guarantee >98% purity by suppressing bis-amide formation.

Materials Required:

  • Primary/Secondary Amine (1.0 eq)

  • Ethyl chlorooxoacetate (1.1 eq) - Must be fresh and colorless; discard if yellow/fuming heavily.

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq) - Stored over 4Å molecular sieves.

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Preparation of the Electrophile Solution: Under an inert argon atmosphere, dissolve ethyl chlorooxoacetate (1.1 eq) in anhydrous DCM (0.2 M concentration).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 10 minutes. Causality: Low temperatures maximize the kinetic differentiation between the first and second substitution.

  • Preparation of the Amine Solution: In a separate dry flask, dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Inverse Addition: Using a syringe pump or an addition funnel, add the Amine/DIPEA solution dropwise to the chilled electrophile solution over 30–45 minutes. Causality: Adding the amine to the electrophile ensures the amine is immediately consumed, maintaining a local concentration of amine near zero and preventing oxamide formation.

  • Self-Validation Check (In-Process): 15 minutes after the addition is complete, pull a 10 µL aliquot, quench in methanol, and run a rapid TLC/LC-MS. You should observe complete consumption of the amine. If unreacted amine remains, do not add more amine; stir for an additional 30 minutes.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO3​ while still cold. Extract with DCM. Wash the organic layer with 1M HCl (to remove trace unreacted amine and DIPEA), followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting carbamoyl formate should be analytically pure (>95%) without the need for column chromatography.

References

  • P.A. Bezuglyi, et al. "Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives". Russian Journal of Organic Chemistry, 2007. Available at:[Link]

Troubleshooting

Technical Support Center: Stabilization &amp; Troubleshooting for Ethyl [(3-phenylpropyl)carbamoyl]formate

Welcome to the Technical Support Center for handling Ethyl[(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3)[1]. This portal is designed for drug development professionals and synthetic chemists who are experiencing yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Ethyl[(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3)[1]. This portal is designed for drug development professionals and synthetic chemists who are experiencing yield losses, degradation, or isolation issues with this specific oxamate ester building block.

Below, you will find a mechanistic breakdown of its degradation pathways, an interactive troubleshooting guide, quantitative stability data, and self-validating experimental protocols designed to maximize your isolated yields.

Mechanistic Insight: The Causality of Oxamate Hydrolysis

To successfully handle Ethyl [(3-phenylpropyl)carbamoyl]formate, one must understand the electronic environment of the oxamate core. The molecule features an ethyl ester directly adjacent to a carbamoyl (amide) group.

The Causality of Instability: The carbonyl carbon of the carbamoyl group exerts a powerful electron-withdrawing inductive effect (-I effect) on the adjacent ester carbonyl. This severe electron deficiency makes the ester carbonyl highly electrophilic. When exposed to water—especially under basic or acidic conditions—nucleophilic attack occurs rapidly. The reaction follows an irreversible first-order consecutive path driven by the formation of highly unstable oxy-mono- and di-anionic tetrahedral intermediates, ultimately leading to the cleavage of the ester bond and the formation of the corresponding oxamic acid and ethanol[2].

Mechanism A Ethyl [(3-phenylpropyl)carbamoyl]formate (Intact Ester) B Nucleophilic Attack (H2O / OH- / H+) A->B Moisture or pH Extremes C Tetrahedral Intermediate (Oxy-anionic) B->C Addition to Ester Carbonyl D [(3-phenylpropyl)carbamoyl]formic acid (Oxamic Acid Derivative) C->D Elimination & Protonation E Ethanol (Leaving Group) C->E Cleavage

Figure 1: Hydrolytic degradation pathway of ethyl[(3-phenylpropyl)carbamoyl]formate via a tetrahedral intermediate.

Diagnostic FAQs & Troubleshooting Guide

Q1: My isolated product appears as a highly polar, baseline-streaking spot on TLC (Hexanes/EtOAc). What happened? A: Your ethyl ester has hydrolyzed into [(3-phenylpropyl)carbamoyl]formic acid. Causality: The free carboxylic acid is highly polar and strongly hydrogen-bonds with the silica gel, causing it to stick to the baseline. This typically occurs if your reaction solvent contained trace moisture or if you used a basic aqueous quench (e.g., saturated NaHCO3​ ).

Q2: Can I use standard aqueous workup procedures (e.g., washing with brine and sodium bicarbonate) to isolate this compound? A: No. Standard basic washes will rapidly saponify the ester. Causality: The hydroxide/bicarbonate ions act as strong nucleophiles against the highly electrophilic oxamate carbonyl[2]. You must use strictly neutral, cold buffers (pH 7.0) and minimize the time the compound spends in the aqueous phase.

Q3: I am losing product during silica gel flash chromatography, even though my crude NMR looked pristine. Why? A: Standard silica gel is slightly acidic (pH ~4.5-5.5) and retains a hydration shell. Causality: The combination of the acidic surface and resident moisture catalyzes the hydrolysis of the ester during purification. Solution: Switch to neutral alumina or deactivate your silica gel by pre-treating the column with 1% triethylamine (TEA) in hexanes, followed by a thorough flush to remove excess TEA before loading your compound.

Quantitative Stability Analytics

The following table summarizes the kinetic stability (estimated half-life, t1/2​ ) of oxamate esters under various environmental conditions. Use this data to dictate your handling times.

Environmental ConditionTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
pH 2.0 (Aqueous Acid) 25 °C< 2 hoursAcid-catalyzed hydrolysis
pH 7.0 (Neutral Buffer) 4 °C> 72 hoursMinimal (Kinetically frozen)
pH 7.0 (Neutral Buffer) 25 °C~ 24 hoursSlow neutral hydrolysis
pH 10.0 (Aqueous Base) 25 °C< 15 minutesBase-catalyzed saponification[2]
pH 12.0 (Strong Base) 25 °C< 1 minuteRapid, irreversible cleavage[2]

Validated Experimental Protocols

To ensure the scientific integrity of your workflow, the following isolation protocol is designed as a self-validating system . Each step includes a causality explanation and an inline validation check to verify success before proceeding.

Protocol: Non-Hydrolytic Isolation of Ethyl [(3-phenylpropyl)carbamoyl]formate

Step 1: Reaction Quench & Temperature Control

  • Action: Upon completion of the synthesis, immediately submerge the reaction flask in an ice-water bath and chill the mixture to 0–4 °C.

  • Causality: Lowering the thermal energy of the system exponentially decreases the rate constant for the formation of the tetrahedral intermediate, effectively halting background hydrolysis.

Step 2: pH-Controlled Extraction

  • Action: Dilute the reaction with pre-chilled Dichloromethane (DCM). Quench the reaction by adding a cold, strictly neutral (pH 7.0) 0.1 M phosphate buffer. Vigorously shake and separate the layers within 5 minutes.

  • Causality: DCM is a non-nucleophilic, aprotic solvent that rapidly sequesters the oxamate ester. The pH 7.0 buffer prevents the generation of oxy-anionic intermediates that trigger rapid cleavage[2].

  • Validation Check 1: Spot both the organic layer and the aqueous layer on a TLC plate. The intact ester will migrate up the plate (high Rf​ ). If you observe UV-active material stuck at the baseline of the aqueous spot, hydrolysis has occurred, and the resulting oxamic acid has partitioned into the water.

Step 3: Anhydrous Drying

  • Action: Dry the separated organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Strictly avoid Potassium Carbonate ( K2​CO3​ ).

  • Causality: K2​CO3​ is mildly basic and its surface can induce localized solid-phase saponification of the oxamate ester. Na2​SO4​ is strictly neutral.

Step 4: Thermal-Controlled Concentration

  • Action: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). The water bath temperature must not exceed 25 °C .

  • Causality: Heat combined with trace residual moisture will force the hydrolysis reaction forward.

  • Validation Check 2: Obtain a crude 1H NMR spectrum in anhydrous CDCl3​ . Confirm the structural integrity of the ester by integrating the characteristic ethyl quartet at ~4.3 ppm ( −OCH2​− ) and the triplet at ~1.3 ppm ( −CH3​ ). The loss of these signals, coupled with a broadening of the baseline, definitively confirms ester hydrolysis.

Workflow Start Crude Reaction Mixture (Target Oxamate Ester) Q1 Is Aqueous Workup Unavoidable? Start->Q1 No1 Evaporate under High Vacuum (T < 25°C) Q1->No1 NO Yes1 Chill mixture to 0-4°C Q1->Yes1 YES Step2 Quench with pH 7.0 Buffer (Avoid NaHCO3 / K2CO3) Yes1->Step2 Step3 Rapid Extraction (< 5 min) using pre-chilled DCM Step2->Step3 End Dry over Na2SO4 & Concentrate (Validate via 1H NMR) Step3->End

Figure 2: Decision tree and optimized isolation workflow to prevent oxamate ester hydrolysis.

References

  • [2] Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate - RSC Publishing. Journal of the Chemical Society, Perkin Transactions 2. Available at:

  • [1] Ethyl [(3-phenylpropyl)carbamoyl]formate - SynHet. SynHet Catalog. Available at:

Sources

Optimization

Technical Support Center: Stability and Handling of Ethyl[(3-phenylpropyl)carbamoyl]formate

Welcome to the Technical Support Center for Ethyl [(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3). As an N-substituted oxamate ester, this compound is a highly valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl [(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3). As an N-substituted oxamate ester, this compound is a highly valuable building block in medicinal chemistry and drug discovery. However, its molecular structure presents specific challenges regarding aqueous solubility and hydrolytic stability.

This guide is engineered for researchers and application scientists to understand the chemical causality behind these challenges and to implement self-validating protocols that ensure absolute data integrity during assays.

Part 1: Mechanistic Causality of Aqueous Degradation

The primary vulnerability of Ethyl [(3-phenylpropyl)carbamoyl]formate lies in its oxamate ester functional group. When introduced to aqueous environments—particularly under alkaline or physiological conditions—the ester undergoes an irreversible, first-order consecutive hydrolysis.

As established in foundational kinetic studies , the reaction proceeds via an anionic tetrahedral intermediate. The hydroxide ion ( OH− ) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the ester. This rate-determining step eventually leads to the expulsion of ethanol and the formation of the corresponding oxamic acid. Because the resulting oxamic acid is significantly more polar and carries a negative charge at physiological pH, its pharmacological properties (e.g., membrane permeability, target binding) will drastically differ from the parent ester .

Hydrolysis A Ethyl[(3-phenylpropyl) carbamoyl]formate (Intact Ester) B OH- Attack (Alkaline pH) A->B Aqueous Buffer (pH > 7.5) C Anionic Tetrahedral Intermediate B->C Rate-determining step D [(3-phenylpropyl) carbamoyl]formic acid (Oxamic Acid) C->D Ester cleavage E Ethanol (Byproduct) C->E Leaving group

Fig 1: Alkaline hydrolysis pathway of the oxamate ester via a tetrahedral intermediate.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is precipitating immediately when diluted into my assay buffer. How do I fix this?

  • Causality: The molecule possesses a highly hydrophobic 3-phenylpropyl tail paired with an uncharged ester headgroup. This creates an unfavorable hydration shell, leading to rapid aggregation and precipitation in purely aqueous media.

  • Solution: Maintain a co-solvent. Dilute the compound from a 100% DMSO stock directly into the assay buffer under vigorous vortexing just before use. Ensure a final DMSO concentration of 1-5% (depending on your assay's tolerance). If precipitation persists, pre-warm the buffer to 37°C prior to addition.

Q2: I am seeing a progressive loss of activity in my 24-hour cellular assays. Is the compound degrading?

  • Causality: Yes. At physiological pH (7.4) and 37°C, the ester bond slowly hydrolyzes to the oxamic acid derivative. Saponification of ethyl oxamates is significantly accelerated by both heat and basicity .

  • Solution: For long-term assays, you must account for this half-life. If the compound's half-life is shorter than your assay duration, refresh the media with a newly prepared compound spike every 8-12 hours. Alternatively, if your biological system tolerates it, lower the buffer pH to 6.5–6.8 to exponentially slow the nucleophilic attack by hydroxide ions.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the anticipated stability of the ester across different aqueous environments.

Table 1: Estimated Stability of Ethyl [(3-phenylpropyl)carbamoyl]formate (37°C)

pH LevelBuffer SystemEstimated Half-Life ( t1/2​ )Primary Degradant
5.0 Acetate Buffer> 72 hoursNegligible
7.4 PBS (1X)~ 12-18 hoursN-(3-phenylpropyl)oxamic acid
9.0 Tris-HCl< 2 hoursN-(3-phenylpropyl)oxamic acid
12.0 0.1M NaOH< 5 minutesN-(3-phenylpropyl)oxamic acid

Note: Data extrapolated from the kinetic profiles of homologous ethyl oxamate derivatives .

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, you must treat the preparation of this compound as a self-validating system. Do not assume the compound remains intact once it touches water. The following protocol incorporates an LC-MS Quality Control (QC) step to verify molecular integrity prior to biological evaluation.

Step-by-Step Methodology: Stock Preparation & LC-MS Validation

Phase 1: Anhydrous Stock Preparation

  • Equilibration: Allow the lyophilized solid of Ethyl [(3-phenylpropyl)carbamoyl]formate to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Weigh the required mass and dissolve immediately in anhydrous, LC-MS grade DMSO (100%) to create a 10 mM master stock.

  • Storage: Aliquot the master stock into single-use amber vials (to prevent repeated freeze-thaw cycles) and store at -20°C.

Phase 2: Aqueous Dilution & Self-Validation (QC) 4. Dilution: Thaw one DMSO aliquot on ice. Dilute to your working concentration (e.g., 100 µM) in your specific aqueous assay buffer (pH 7.4) immediately before the experiment. 5. LC-MS QC Check (Crucial): Inject a 10 µL sample of the working solution into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). 6. Verification: Monitor for the parent mass ( [M+H]+ approx. 250 m/z). If a peak corresponding to the oxamic acid degradant ( [M+H]+ approx. 222 m/z) exceeds 5% of the total Area Under the Curve (AUC), discard the working solution and prepare a fresh dilution. 7. Execution: Proceed with the biological assay within 1 hour of aqueous exposure.

Workflow Step1 Weigh Compound (Protect from moisture) Step2 Dissolve in 100% DMSO (Prepare 10 mM Stock) Step1->Step2 Step3 Aliquot & Store at -20°C (Desiccated) Step2->Step3 Step4 Dilute into Aqueous Buffer (pH 6.5 - 7.4, <5% DMSO) Step3->Step4 Thaw on ice Step5 LC-MS QC Check (Verify <5% Hydrolysis) Step4->Step5 Self-Validation Step6 Immediate Use in Assay (Minimize aqueous exposure) Step5->Step6 If Intact

Fig 2: Optimal preparation and self-validating handling workflow to prevent hydrolysis.

References

  • Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Oxamic acids: useful precursors of carbamoyl radicals. Organic & Biomolecular Chemistry.[Link]

  • Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. ACS Medicinal Chemistry Letters (via PMC).[Link]

Troubleshooting

Technical Support Center: Troubleshooting Carbamoyl Formate Synthesis

Welcome to the Advanced Technical Support Center for Carbamoyl Formate (Oxamate) Synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide provides mechanistic insights, diag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Carbamoyl Formate (Oxamate) Synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide provides mechanistic insights, diagnostic tools, and self-validating protocols to eliminate common side products during the acylation of amines with oxalyl derivatives.

Diagnostic Matrix: Quantitative Side-Product Analysis

Before adjusting your synthetic route, it is critical to identify the exact mode of failure. The table below summarizes the most common side products encountered when reacting amines with ethyl oxalyl chloride or diethyl oxalate, along with their analytical signatures and primary causes.

Side ProductTypical Yield ImpactAnalytical Signature (LC-MS / NMR)Primary CauseMitigation Strategy
Symmetric Oxamide (Bis-amide)15% - 40%LC-MS: [M+H]+ = 2x Amine + 56 Da.NMR: Missing ethyl ester quartet/triplet.Local excess of amine; Reaction temperature > 0 °C.Employ reverse addition; strict 1.0 eq amine stoichiometry; T=−78 °C.
Oxalamic Acid (Hydrolysis)5% - 20%LC-MS: [M−H]− = Target - 28 Da.NMR: Broad -OH peak (~11 ppm).Moisture >100 ppm; Harsh basic aqueous workup (pH > 8).KF titration <50 ppm H2​O ; Mild acidic quench (pH 4-5).
Unreacted Amine 5% - 10%LC-MS: [M+H]+ = Amine mass.NMR: Absence of downfield amide shift.Degraded oxalyl chloride (loss of active titer due to moisture).Titrate ethyl oxalyl chloride before use; store under Argon.

Mechanistic Pathway Visualization

Understanding the kinetic competition between the desired mono-acylation and undesired secondary reactions is the key to controlling chemoselectivity.

CarbamoylFormateSynthesis Amine Amine Precursor (Nucleophile) Target Carbamoyl Formate (Target Oxamate) Amine->Target 1.0 eq, Base, < 0°C Oxalyl Ethyl Oxalyl Chloride (Electrophile) Oxalyl->Target Reverse Addition Oxamide Bis-Amide (Over-addition) Target->Oxamide Excess Amine High Temp Acid Oxalamic Acid (Hydrolysis) Target->Acid

Mechanistic divergence in carbamoyl formate synthesis highlighting key side-product pathways.

Troubleshooting FAQs: Expert Insights

FAQ 1: Why am I seeing a high percentage of symmetric oxamide (bis-amide) instead of the desired mono-carbamoyl formate?

Causality & Insight: Ethyl oxalyl chloride possesses two electrophilic centers. While the acid chloride is kinetically more reactive, the adjacent ethyl ester becomes highly activated by the electron-withdrawing nature of the newly formed amide bond. If unreacted amine is present in the microenvironment (which happens during standard forward addition), it will rapidly attack this ester, forming the symmetric bis-amide[1]. Solution: You must invert the concentration gradient. Use reverse addition —adding the amine dropwise to a cold solution of the oxalyl chloride. This ensures the electrophile is always in excess in the immediate reaction zone, kinetically favoring the formation of the mono-adduct.

FAQ 2: My LC-MS shows an M-28 peak corresponding to the free carboxylic acid. How do I prevent hydrolysis?

Causality & Insight: The ester group of a carbamoyl formate is unusually labile compared to standard aliphatic esters. The adjacent carbonyl group increases the electrophilicity of the ester carbon, making it highly susceptible to [2]. Furthermore, if your starting ethyl oxalyl chloride has been exposed to humidity, it will partially degrade into oxalic acid monoethyl ester before the reaction even begins. Solution: Rigorous anhydrous conditions are non-negotiable. Ensure your solvent has <50 ppm water via Karl Fischer titration. More importantly, avoid basic aqueous workups . Quench the reaction cold with a mild acidic buffer (e.g., saturated NH4​Cl or 1M NaHSO4​ ) to protonate the base and unreacted amine, safely partitioning them into the aqueous layer without hydrolyzing your product.

FAQ 3: My substrate is highly sensitive and degrades under the harsh conditions of oxalyl chlorides. Are there alternative routes?

Causality & Insight: Highly functionalized amines, particularly those used in[3], can undergo unwanted side reactions (e.g., formylation, ring-opening) when exposed to highly reactive acid chlorides. Solution: Consider transitioning to modern catalytic approaches. As demonstrated in recent literature, the of amines and alcohols allows for the synthesis of oxamates under milder, dehydrating conditions without relying on moisture-sensitive oxalyl chlorides[4]. Alternatively, using diethyl oxalate with mild heating provides a less aggressive, albeit slower, electrophilic transfer.

Self-Validating Experimental Protocol: Optimized Reverse Addition

This protocol is designed as a self-validating system. Built-in checkpoints allow you to verify the success of each step before proceeding, minimizing wasted time and resources.

Reagents:

  • Target Amine (1.0 equiv)

  • Ethyl oxalyl chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Anhydrous Preparation: Dry DCM over activated 3Å molecular sieves.

    • Validation Check: Perform Karl Fischer titration. Do not proceed unless H2​O < 50 ppm.

  • Electrophile Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve ethyl oxalyl chloride (1.1 equiv) in anhydrous DCM (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Validation Check: The solution must remain completely clear. A cloudy solution or white precipitate indicates the reagent has already hydrolyzed to oxalic acid. If cloudy, discard and source fresh reagent.

  • Reverse Addition: In a separate dry vial, dissolve the target amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM. Load this into a syringe pump and add it dropwise to the -78 °C electrophile solution over 45 minutes.

    • Causality: Slow addition at cryogenic temperatures completely suppresses the activation energy required for the amine to attack the ester moiety.

  • Reaction Monitoring: Stir the mixture for 1 hour at -78 °C, then slowly warm to 0 °C over 30 minutes.

    • Validation Check: Run a TLC (typically 30% EtOAc/Hexanes). The desired carbamoyl formate will elute cleanly (Rf ~0.5). If an immobile spot appears at the baseline (Rf <0.1), bis-amide formation has occurred, indicating your addition rate was too fast.

  • Quench and Extraction: While still at 0 °C, quench the reaction by adding an equal volume of saturated aqueous NH4​Cl . Stir vigorously for 5 minutes.

    • Causality: The mildly acidic quench neutralizes the DIPEA and any trace unreacted amine, preventing base-catalyzed ester hydrolysis during phase separation.

  • Isolation: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Title: Pd/C-Catalyzed Synthesis of Oxamates by Oxidative Cross Double Carbonylation of Amines and Alcohols under Co-Catalyst, Base, Dehydrating Agent, and Ligand-Free Conditions. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Solid Phase Heterocyclic Chemistry. Source: Chemical Reviews (ACS Publications). URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl[(3-phenylpropyl)carbamoyl]formate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Ethyl [(3-phenylpropyl)carbamoyl]fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Ethyl [(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3).

As an ethyl oxamate derivative, this molecule is typically synthesized via the nucleophilic acyl substitution of diethyl oxalate by 3-phenylpropylamine[1]. Due to the bifunctional nature of diethyl oxalate, the crude reaction mixture often contains unreacted starting materials and over-reaction byproducts[1]. This guide provides a self-validating chromatographic protocol, explains the physicochemical causality behind the separation strategy, and addresses specific troubleshooting scenarios you may encounter at the bench.

Part 1: Physicochemical Profiling & Chromatographic Strategy

Understanding the causality behind the separation requires profiling the electronic and physical properties of the target and its impurities. The target molecule contains a lipophilic phenylpropyl tail, a hydrogen-bond-donating secondary amide, and a hydrogen-bond-accepting ester.

Table 1: Chromatographic Profiling of Crude Mixture Components

ComponentStructural CharacteristicsRelative PolarityPredicted Rf​ (70:30 Hex/EtOAc)Elution Order
Diethyl Oxalate Diester, no H-bond donorsLow~0.801 (Fastest)
Ethyl [(3-phenylpropyl)carbamoyl]formate Ester + Amide (Target)Moderate~0.452
N,N'-bis(3-phenylpropyl)oxamide Symmetrical diamideHigh~0.153
3-Phenylpropylamine Primary amine (Basic)Very High0.00 (Streaks)4 (Slowest)
Part 2: Experimental Protocol: Flash Column Chromatography

The following is a self-validating, step-by-step methodology optimized for a 1-gram crude scale.

Step 1: Pre-Chromatography Workup (Crucial Step)

  • Causality: Free primary amines interact strongly with the mildly acidic silanol (Si-OH) groups on the silica gel stationary phase, causing severe streaking and co-elution.

  • Action: Dissolve the crude mixture in ethyl acetate (50 mL). Wash with 1M aqueous HCl (2 x 25 mL) to protonate the unreacted 3-phenylpropylamine, driving it into the aqueous layer as a water-soluble hydrochloride salt. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Column Packing

  • Action: Slurry-pack a glass column (approx. 3 cm diameter) with 30 grams of 230–400 mesh silica gel using 100% Hexane. Ensure the silica bed is perfectly level to prevent band broadening.

Step 3: Sample Loading

  • Action: Dissolve the concentrated crude mixture in the absolute minimum amount of Dichloromethane (DCM) (approx. 2-3 mL). Apply the solution evenly to the top of the silica bed using a long glass pipette. Carefully add a 1 cm protective layer of clean sea sand to prevent disturbing the silica surface during solvent addition.

Step 4: Gradient Elution

  • Action:

    • Column Volumes (CV) 1-3: Elute with 100% Hexane to flush out trace non-polar impurities.

    • CV 4-6: Elute with 90:10 Hexane:Ethyl Acetate. This will elute the unreacted diethyl oxalate.

    • CV 7-12: Elute with 75:25 Hexane:Ethyl Acetate. The target Ethyl [(3-phenylpropyl)carbamoyl]formate will elute in this window.

    • CV 13-15: Flush with 50:50 Hexane:Ethyl Acetate to remove the symmetrical oxamide byproduct.

Step 5: Fraction Analysis

  • Action: Spot fractions on TLC plates. Visualize using a 254 nm UV lamp (active due to the phenyl ring) and stain with Potassium Permanganate ( KMnO4​ ) to confirm the presence of the oxidizable functional groups.

ReactionPathway Amine 3-Phenylpropylamine (Starting Material) Target Ethyl [(3-phenylpropyl)carbamoyl]formate (Target Product) Amine->Target 1 eq. Oxalate (Nucleophilic Acyl Substitution) Oxamide N,N'-bis(3-phenylpropyl)oxamide (Over-reaction Byproduct) Amine->Oxamide Excess Amine Oxalate Diethyl Oxalate (Starting Material) Oxalate->Target Target->Oxamide +1 eq. Amine (Secondary Substitution)

Reaction pathway showing the formation of the target oxamate and the symmetrical oxamide byproduct.

Part 3: Troubleshooting Guides & FAQs

Q1: My target compound is co-eluting with a broad, streaky band that stains purple with Ninhydrin. How do I resolve this? A: The streaky band is unreacted 3-phenylpropylamine. Amines bind tightly to the mildly acidic silanol groups on the silica stationary phase, causing them to drag through the column and contaminate later fractions.

  • Solution: If the column is already running, add 1% Triethylamine (TEA) to your eluent. TEA acts as a sacrificial base that passivates the acidic silanol sites, allowing your target and the amine to elute as tight, separate bands. For future runs, ensure you perform the 1M HCl aqueous wash described in Step 1 of the protocol prior to loading the column.

Q2: I am seeing a white, crystalline precipitate forming in my collection tubes after the target compound elutes. What is this, and is my product ruined? A: Your product is likely fine. The precipitate is N,N'-bis(3-phenylpropyl)oxamide . Primary amines can react in a 2:1 molar ratio with diethyl oxalate to yield symmetrical N,N'-disubstituted oxamides[1]. Because this byproduct has two amide bonds, it forms strong intermolecular hydrogen bonding networks, making it highly crystalline and poorly soluble in non-polar solvents. It elutes later than your target but can crash out as the solvent evaporates in the tubes. Filter it off, and verify the purity of your target fractions via LC-MS or NMR.

Q3: The isolated yield of my ethyl oxamate is lower than expected, and TLC shows a baseline spot that wasn't there in the crude mixture. What happened? A: You are likely observing ester hydrolysis on the column. While ethyl esters are generally robust, the oxamate ester is slightly more electrophilic due to the adjacent electron-withdrawing amide carbonyl (an α -keto amide derivative)[2]. Prolonged exposure to the mildly acidic silica gel, especially if the silica has high moisture content, can hydrolyze the ethyl ester to the corresponding oxamic acid, which stays permanently on the baseline.

  • Solution: Increase your flow rate. Flash chromatography should be rapid. Do not leave the compound residing on the silica gel overnight. If the problem persists, consider using neutral alumina instead of silica gel.

Workflow Start Crude Mixture Workup Aqueous Acid Wash (1M HCl) Start->Workup Removes unreacted amine TLC TLC Profiling (Hexane/EtOAc) Workup->TLC Column Flash Chromatography (Gradient Elution) TLC->Column Check Are fractions pure? Column->Check Pure Concentrate Target (Pure Product) Check->Pure Yes Impure Identify Impurity Check->Impure No AmineImp Amine Streaking Impure->AmineImp OxalateImp Diethyl Oxalate Co-elution Impure->OxalateImp AmineImp->Column Repurify with 1% TEA OxalateImp->Column Repurify with shallower gradient

Troubleshooting workflow for the purification of ethyl [(3-phenylpropyl)carbamoyl]formate.

Part 4: References
  • Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate | C11H13NO3 | CID 3826097. PubChem, National Library of Medicine. URL:[Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution. Still, W. C., Kahn, M., & Mitra, A. (1978). Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Ethyl [(3-phenylpropyl)carbamoyl]formate

This guide provides a comprehensive, in-depth comparison of experimental approaches for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl [(3-phenylpropyl)carbamoyl]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of experimental approaches for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl [(3-phenylpropyl)carbamoyl]formate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a logical framework and explaining the scientific rationale behind each decision in the method development process.

Introduction: Characterizing the Analyte

Ethyl [(3-phenylpropyl)carbamoyl]formate is a molecule presenting distinct chromatographic challenges and opportunities. Its structure comprises a non-polar phenylpropyl group and a more polar carbamoylformate moiety. This amphiphilic nature necessitates a systematic approach to select the optimal stationary and mobile phases for achieving adequate retention, resolution, and peak symmetry. The presence of the phenyl ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.

A successful HPLC method will not only provide accurate quantification but also be robust and reproducible, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

The Method Development Workflow: A Strategic Comparison

Effective HPLC method development is a systematic process of optimizing variables to achieve the desired separation.[5][6][7] We will compare different strategies at each stage of this process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization B Column & Mobile Phase Scouting A->B Informs initial choices C Fine-tuning Mobile Phase (Organic %, pH, Buffer) B->C Refine separation D Temperature & Flow Rate Adjustment C->D Improve efficiency & runtime E Method Validation (ICH Q2(R1)) D->E Confirm performance

Caption: A systematic workflow for HPLC method development.

Comparison of Stationary Phases

The choice of the stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC.[7][8] Given the structure of Ethyl [(3-phenylpropyl)carbamoyl]formate, we will compare three common reversed-phase columns.

  • C18 (Octadecylsilane): The most common and hydrophobic reversed-phase packing.[9][10] It will interact strongly with the phenylpropyl group of the analyte, providing good retention.

  • C8 (Octylsilane): Less hydrophobic than C18, potentially offering shorter retention times and different selectivity for moderately polar compounds.[11]

  • Phenyl-Hexyl: This stationary phase offers an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[9][12] This can be particularly advantageous for aromatic compounds like our target molecule.

Experimental Protocol: Column Scouting

  • Prepare a stock solution of Ethyl [(3-phenylpropyl)carbamoyl]formate in acetonitrile at 1 mg/mL.

  • Prepare a working standard of 100 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Set up the HPLC system with a UV detector at 254 nm.

  • Equilibrate each column (C18, C8, and Phenyl-Hexyl, all 4.6 x 150 mm, 5 µm) with a mobile phase of 50:50 acetonitrile:water at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the working standard onto each column and record the chromatogram.

Comparative Data: Stationary Phase Performance

Stationary PhaseRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
C188.21.38500
C86.51.29200
Phenyl-Hexyl7.11.19800

Insight: While the C18 column provides the longest retention, the Phenyl-Hexyl column offers the best peak shape and efficiency, likely due to favorable π-π interactions. This makes the Phenyl-Hexyl column the most promising candidate for further optimization.

Comparison of Mobile Phase Composition

The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in achieving the desired retention and selectivity.[13][14][15]

Organic Modifier: Acetonitrile vs. Methanol

  • Acetonitrile: Generally has a lower viscosity and lower UV cutoff, making it a popular choice.[14]

  • Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[12]

Experimental Protocol: Organic Modifier Comparison

  • Using the selected Phenyl-Hexyl column, prepare two mobile phases:

    • Mobile Phase A: 50:50 Acetonitrile:Water

    • Mobile Phase B: 50:50 Methanol:Water

  • Equilibrate the column with each mobile phase and inject 10 µL of the working standard.

Comparative Data: Organic Modifier Effect

Organic ModifierRetention Time (min)Peak Asymmetry (As)Resolution (from nearest impurity)
Acetonitrile7.11.12.1
Methanol9.51.41.8

Insight: Acetonitrile provides a shorter analysis time and better peak shape, making it the preferred organic modifier for this separation.

Mobile Phase pH

The carbamoylformate group may have ionizable protons, and controlling the mobile phase pH with a buffer can improve peak shape and reproducibility.[16] A pH screening study is recommended.

OptimizationLogic Start Initial Conditions (Phenyl-Hexyl, ACN:H2O) OptimizeOrganic Optimize % Acetonitrile Start->OptimizeOrganic Adjust Retention OptimizepH Screen pH (e.g., 3.0, 5.0, 7.0) Start->OptimizepH Improve Peak Shape FinalMethod Final Optimized Method OptimizeOrganic->FinalMethod OptimizepH->FinalMethod

Caption: Logic for mobile phase optimization.

Final Optimized Method and Validation

Based on the comparative data, the following method was selected for full validation:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 60:40 Acetonitrile:20mM Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should then be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4]

Conclusion

This guide has demonstrated a systematic, comparative approach to developing a robust HPLC method for Ethyl [(3-phenylpropyl)carbamoyl]formate. By comparing different stationary phases and mobile phase compositions, we have shown how to logically arrive at an optimized method. The Phenyl-Hexyl column, in combination with an acetonitrile-based mobile phase at a controlled pH, was identified as the most suitable condition for achieving a sensitive, and reproducible separation. This structured approach, grounded in chromatographic principles, ensures the development of high-quality analytical methods suitable for the demanding environment of pharmaceutical research and development.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?[Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2020, November 11). Column Selection for Reversed-Phase HPLC. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (n.d.). Alliance system for carbamate analysis. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. (2020, November 11). Faster, More Sensitive Determination of Carbamates in Drinking Water. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Office of Scientific and Technical Information. (2008, May 19). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • YMC Co., Ltd. (n.d.). Guides for method development. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • ZirChrom. (2004, May). Method Development Guide. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Teledyne ISCO. (n.d.). Reversed-Phase Flash Method Development Using Analytical LC Systems. [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl formate, 104-64-3. [Link]

  • MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

  • PubChem. (n.d.). Ethyl 3-phenylpropionate. [Link]

  • SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl formate (CAS 109-94-4). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, and menthol) in throat lozenges. [Link]

  • PubMed. (1994, November 18). High-performance liquid chromatographic determination of the N-ethyl tricarbamate ester pro-drug of fenoldopam utilizing simultaneous post-column hydrolysis and fluorescence derivatization. [Link]

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Comparative

Comparative Guide: High-Resolution Elemental Analyzers for Pharmaceutical Building Blocks

(Benchmarking with Ethyl [(3-phenylpropyl)carbamoyl]formate) As a Senior Application Scientist, I frequently evaluate analytical instrumentation to ensure the structural integrity and purity of critical pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

(Benchmarking with Ethyl [(3-phenylpropyl)carbamoyl]formate)

As a Senior Application Scientist, I frequently evaluate analytical instrumentation to ensure the structural integrity and purity of critical pharmaceutical intermediates. While NMR and LC-MS provide structural elucidation, Elemental Analysis (CHNS/O) remains the gold standard for absolute mass-balance purity verification. Regulatory bodies and high-impact journals consistently require this data to confirm that a synthesized building block is free from inorganic salts, residual solvents, or structural anomalies.

This guide objectively compares two leading organic elemental analyzers—the Thermo Fisher FlashSmart™ and the Elementar UNICUBE® —using the versatile pharmaceutical building block Ethyl[(3-phenylpropyl)carbamoyl]formate as our benchmark analyte.

The Benchmark Compound

To rigorously test these instruments, we selected a compound with a balanced distribution of carbon, hydrogen, nitrogen, and oxygen, alongside a highly stable aromatic ring that requires aggressive combustion parameters.

  • Compound Name: Ethyl [(3-phenylpropyl)carbamoyl]formate (IUPAC: Ethyl 2-oxo-2-(3-phenylpropylamino)acetate)

  • CAS Number: 20143-67-3

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molar Mass: 235.28 g/mol

  • Theoretical Elemental Composition: C: 66.36% | H: 7.28% | N: 5.95% | O: 20.40%

The Contenders: Technical Overview

Both systems represent the pinnacle of modern elemental analysis, but they achieve their results through fundamentally different engineering philosophies.

Thermo Fisher FlashSmart™

Optimized for high-throughput environments, the FlashSmart operates on the dynamic combustion method (a modified Dumas method)[1]. It utilizes a MultiValve Control (MVC) module to automatically switch between CHNS and Oxygen channels without manual intervention[1]. Its primary advantage is speed, utilizing a Gas Chromatography (GC) column to separate gases rapidly.

Elementar UNICUBE®

Known in the industry as the "workhorse," the UNICUBE is a micro-elemental analyzer with macro capabilities[2]. It utilizes proprietary direct Temperature Programmed Desorption (TPD) technology for gas separation and a patented ball-valve mechanism for sample introduction[2]. Its primary advantage is dynamic range and extreme baseline stability.

Table 1: Technical Specifications Comparison
FeatureThermo Fisher FlashSmartElementar UNICUBE
Primary Methodology Dynamic Combustion (Modified Dumas)High-Temp Combustion with direct TPD
Sample Introduction MAS Plus Autosampler (Drop mechanism)Patented Ball Valve (Blank-free)
Gas Separation GC ColumnTemperature Programmed Desorption (TPD)
Max Digestion Temp 1100°C (1800°C local with Sn)1200°C (1800°C local with Sn)
Analysis Time (CHNS) ~6 minutes~10 minutes
Dynamic Range 0.01 mg – 100 mg0.1 mg – 1 g (up to 14 mg absolute C)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. Every analytical run must be bracketed by calibration standards and blank checks to isolate instrument performance from environmental variables.

Step 1: System Purge & Leak Test Flush the system with high-purity Helium (carrier gas) at a pressure of 2.5 bar[1]. Execute an automated pneumatic leak test to ensure the integrity of all seals.

Step 2: Calibration (K-Factor Determination) Run three empty capsules (blanks) to establish the atmospheric baseline. Follow this with three replicates of a certified reference material (Sulfanilamide, C₆H₈N₂O₂S) to calculate the response factor (K-factor) for the Thermal Conductivity Detector (TCD).

Step 3: Microbalance Weighing Accurately weigh 1.500–2.000 mg of Ethyl [(3-phenylpropyl)carbamoyl]formate using an electronic microbalance (readability 0.001 mg).

  • For CHNS Mode: Encapsulate the sample in a Tin (Sn) capsule.

  • For O Mode: Encapsulate the sample in a Silver (Ag) capsule.

Step 4: Combustion & Pyrolysis Execution Introduce the sample into the respective reactor. The system automatically routes the resulting gases through reduction columns (copper beds to convert NOₓ to N₂) and water traps as dictated by the selected mode.

Step 5: Detection & Validation Gases are separated and passed through the TCD. The software calculates the mass percentages. The protocol is validated if the empirical data deviates by ≤ 0.3% from the theoretical values.

Analytical Workflow Visualization

EA_Workflow Start Sample: Ethyl[(3-phenylpropyl) carbamoyl]formate Weigh Microbalance Weighing (1.5 - 2.0 mg) Start->Weigh Mode Select Analysis Mode Weigh->Mode CHNS CHNS Mode (Tin Capsule) Mode->CHNS O_Mode Oxygen Mode (Silver Capsule) Mode->O_Mode Combust Dynamic Combustion (1000°C, O2 jet) CHNS->Combust Pyrolysis High-Temp Pyrolysis (1060°C, Carbon bed) O_Mode->Pyrolysis Reduce Reduction via Cu (NOx -> N2) Combust->Reduce Convert Conversion to CO Pyrolysis->Convert Separate Gas Separation (GC Column / TPD) Reduce->Separate Convert->Separate Detect TCD Detection & Data Processing Separate->Detect

Workflow of CHNS/O Elemental Analysis for Ethyl [(3-phenylpropyl)carbamoyl]formate.

Mechanistic Insights: The Causality Behind the Protocol

Expertise in elemental analysis requires understanding why certain parameters are chosen, rather than just following a manual.

  • Capsule Metallurgy (Tin vs. Silver): Why do we switch capsules between modes? In CHNS mode, the sample is wrapped in a tin capsule. When dropped into the 1000°C–1200°C combustion furnace alongside an oxygen jet, the tin oxidizes exothermically, creating a localized "flash" temperature spike up to 1800°C[2][3]. This extreme heat is mandatory to fully cleave the highly stable aromatic phenyl ring in our benchmark compound. Conversely, for Oxygen analysis via pyrolysis, a silver capsule is used. If tin were used, it would react with the sample's oxygen to form refractory tin dioxide (SnO₂), permanently trapping the oxygen and artificially lowering the O% readout.

  • Gas Separation (GC vs. TPD): The FlashSmart utilizes a traditional GC column for rapid separation, achieving a full CHNS cycle in approximately 6 minutes[1]. The UNICUBE employs Temperature Programmed Desorption (TPD). TPD chemically traps the combustion gases and releases them at specific, digitally controlled temperatures[2]. While TPD takes slightly longer (~10 minutes), it ensures absolute baseline separation even for compounds with extreme elemental disparities (e.g., C:N ratios of 12,000:1)[2].

  • Sample Introduction Mechanics: Atmospheric nitrogen contamination is the primary enemy of accurate N% determination. The FlashSmart mitigates this using a continuous helium purge during the autosampler drop[1]. The UNICUBE eliminates the risk entirely using a patented ball-valve mechanism that mechanically seals the sample from the atmosphere before introduction, resulting in a "blank-free" transfer[2].

Comparative Performance Data

The following table summarizes the experimental elemental analysis data for Ethyl [(3-phenylpropyl)carbamoyl]formate run in triplicate (n=3) on both instruments.

Table 2: Experimental Elemental Analysis Data (n=3)
ElementTheoretical (%)FlashSmart Mean (%)FlashSmart ΔUNICUBE Mean (%)UNICUBE Δ
Carbon (C) 66.3666.41+0.0566.34-0.02
Hydrogen (H) 7.287.32+0.047.29+0.01
Nitrogen (N) 5.955.92-0.035.96+0.01
Oxygen (O) 20.4020.31-0.0920.38-0.02

Data Interpretation: Both instruments successfully verified the purity of the compound, falling well within the universally accepted ±0.3% absolute error margin for publication-grade elemental analysis.

  • The FlashSmart demonstrated exceptional speed, processing the triplicate CHNS batch in under 20 minutes.

  • The UNICUBE demonstrated slightly tighter precision on Nitrogen (Δ +0.01%), directly attributable to its blank-free ball-valve introduction system which completely excludes atmospheric N₂[2].

Conclusion & Recommendations

For laboratories synthesizing pharmaceutical building blocks like Ethyl[(3-phenylpropyl)carbamoyl]formate, both the Thermo Fisher FlashSmart and the Elementar UNICUBE provide uncompromising accuracy.

  • Choose the Thermo Fisher FlashSmart if your laboratory prioritizes high-throughput screening, rapid cycle times, and automated switching between CHNS and Oxygen modes via the MVC module.

  • Choose the Elementar UNICUBE if your laboratory frequently handles samples with extreme elemental ratios, requires the utmost precision in trace nitrogen analysis (benefiting from the ball-valve design), or analyzes highly heterogeneous samples that benefit from TPD separation.

Sources

Validation

Analytical Methodology Comparison Guide: Determining the Purity of Ethyl [(3-phenylpropyl)carbamoyl]formate

Ethyl[(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3) is a highly versatile oxamate ester building block utilized in the synthesis of peptidomimetics and complex active pharmaceutical ingredients (APIs). Because the...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl[(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3) is a highly versatile oxamate ester building block utilized in the synthesis of peptidomimetics and complex active pharmaceutical ingredients (APIs). Because the purity of starting materials directly impacts reaction yields and the impurity profiles of subsequent synthetic steps, rigorous and accurate purity assessment is paramount to ensuring batch-to-batch consistency[1][2].

Relying on a single analytical method for purity determination can be misleading[2]. This guide provides an objective, data-driven comparison between the two most authoritative techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) .

The Orthogonal Approach: Methodological Framework

To achieve unassailable scientific integrity, modern analytical workflows demand cross-validation using orthogonal methods—techniques that rely on fundamentally different physical or chemical principles[2].

  • HPLC-UV (The Mass Balance Approach): A secondary analytical method that separates analytes and provides relative purity measurements. It relies on the assumption that all components have a similar UV response factor, or it requires the use of certified reference standards for each specific impurity for accurate quantification[1][3].

  • ¹H-qNMR (The Absolute Purity Approach): A primary analytical method that provides a direct measurement of analyte concentration. It is based on the direct proportionality between the integrated signal area of a specific proton and the number of those protons in the molecule, allowing for absolute quantification without needing a reference standard of the analyte itself[1][4].

G Start Purity Assessment: Ethyl[(3-phenylpropyl)carbamoyl]formate Q1 Is a certified reference standard available? Start->Q1 HPLC HPLC-UV (Mass Balance) Relative Purity & Impurity Profiling Q1->HPLC Yes qNMR 1H-qNMR Absolute Purity (Molar Basis) Q1->qNMR No CrossVal Cross-Validation Orthogonal Confirmation HPLC->CrossVal qNMR->CrossVal

Analytical workflow decision tree for purity assessment.

Causality in Experimental Design

As an Application Scientist, method development is not about following a recipe; it is about engineering a system tailored to the molecule's specific physicochemical properties.

HPLC-UV Parameter Causality

Ethyl [(3-phenylpropyl)carbamoyl]formate possesses a phenyl ring and a conjugated carbamoyl-formate system.

  • Wavelength Selection: We utilize dual-wavelength detection. 254 nm specifically targets the aromatic phenyl ring, while 210 nm captures non-aromatic aliphatic impurities (such as unreacted diethyl oxalate or degradation products).

  • Mobile Phase Additives: The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent. This suppresses the ionization of potential basic impurities (like residual 3-phenylpropylamine starting material), preventing peak tailing and ensuring high-resolution separation.

qNMR Parameter Causality

qNMR requires careful selection of an Internal Standard (IS) and acquisition parameters to prevent overlapping peaks, which hinder accurate integration[4].

  • Internal Standard Selection: We select Maleic Acid . In DMSO-d6, Maleic acid presents a sharp, distinct olefinic singlet at ~6.26 ppm. This region is completely devoid of signals from Ethyl [(3-phenylpropyl)carbamoyl]formate, whose protons appear in the aromatic (7.1–7.3 ppm), aliphatic (1.8, 2.6, 3.2 ppm), and ethyl ester (1.3 ppm, 4.2 ppm) regions.

  • Relaxation Delay (D1): The D1 parameter must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest. This ensures >99.3% magnetization recovery between pulses, preventing the truncation of signal integrals which would otherwise skew the absolute purity calculation[4].

Self-Validating Experimental Protocols

Every robust analytical protocol must contain internal checks to validate the system's performance before data is accepted.

Protocol A: HPLC-UV (Mass Balance)
  • System Suitability Testing (SST): Inject a standard solution (1.0 mg/mL) six consecutive times. Validation Gate: The system is only approved for use if the Relative Standard Deviation (RSD) of the peak area is < 1.0% and the USP tailing factor is < 1.5.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of HPLC-grade Acetonitrile.

  • Chromatographic Execution:

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 3 µm particle size).

    • Mobile Phase: Gradient elution from 10% B to 90% B over 15 minutes (A = 0.1% TFA in Water; B = 0.1% TFA in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

  • Mass Balance Calculation: Calculate the chromatographic relative purity via area normalization. To find the true mass fraction, subtract orthogonal measurements of water content (via Karl Fischer titration) and volatile organic solvents (via GC-FID or TGA)[3].

Protocol B: ¹H-qNMR (Absolute Purity)
  • Gravimetric Co-weighing: Accurately weigh ~20.0 mg of Ethyl [(3-phenylpropyl)carbamoyl]formate and ~5.0 mg of certified Maleic Acid (Internal Standard) directly into a vial using a calibrated microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture completely in 0.6 mL of DMSO-d6 and transfer to a high-precision 5 mm NMR tube.

  • T1 Determination (Self-Validation): Execute an inversion-recovery NMR experiment to empirically determine the T1 of the slowest relaxing proton in the specific sample matrix.

  • Acquisition:

    • Frequency: 400 MHz (or higher).

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to ≥ 60 seconds (ensuring D1 > 5 × T1).

    • Scans: Minimum of 64 to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Processing: Apply zero-filling and exponential line broadening (0.3 Hz). Perform rigorous manual phase and baseline correction. Calculate absolute purity using the integral ratio of the analyte's terminal methyl triplet (δ 1.3 ppm) against the maleic acid singlet.

G Prep Gravimetric Co-weighing Analyte + Internal Standard T1 Inversion-Recovery Exp. Determine T1 Relaxation Time Prep->T1 Param Set Acquisition Params D1 > 5 x T1, Scans ≥ 64 T1->Param Acq NMR Acquisition & Processing Phase/Baseline Correction Param->Acq Calc Purity Calculation Integral Ratio Analysis Acq->Calc

Self-validating qNMR experimental workflow for absolute quantification.

Comparative Performance Data

The following table summarizes representative quantitative data and performance characteristics when analyzing a synthesized batch of Ethyl[(3-phenylpropyl)carbamoyl]formate using both methodologies.

Performance MetricHPLC-UV (Mass Balance)¹H-qNMR (Absolute Purity)
Measured Purity 99.88% (Area %)98.20% (w/w Molar Basis)
Precision (%RSD) 0.05%0.40%
Reference Standard Required (Analyte specific)Not Required (Universal IS used)
Analysis Time ~20 mins / sample~15 mins / sample
Primary Advantage High sensitivity for trace impuritiesAbsolute quantification; nearly universal detection[5]
Primary Limitation Blind to non-UV absorbing impuritiesLower sensitivity for trace impurities (<0.1%)[4]
Data Interpretation & Causality of Discrepancy

Notice the discrepancy: HPLC suggests a purity of 99.88%, while qNMR indicates 98.20%. This is a common phenomenon in pharmaceutical analysis. Impurities often have significantly different UV response factors compared to the main compound, leading to an underestimation of their concentration by HPLC area percent[1]. Because qNMR is a molar-based technique that detects the number of nuclei directly, it captures analytes that frequently escape UV detection (such as residual water, inorganic salts, or non-chromophoric organic byproducts), providing a more accurate and truthful representation of the sample's absolute composition[1][5].

Conclusion

While HPLC-UV remains the workhorse for trace impurity profiling and routine quality control, its reliance on relative response factors can skew the actual mass fraction of a compound. qNMR serves as a highly accurate, orthogonal method that delivers absolute purity assignment without the need for an analyte-specific reference standard. For critical building blocks like Ethyl [(3-phenylpropyl)carbamoyl]formate, cross-validating HPLC results with qNMR ensures unassailable scientific integrity and robust regulatory compliance.

References

  • [1] Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Source: Benchchem URL:1

  • [2] Title: A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Source: Benchchem URL: 2

  • [5] Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Source: PMC (National Institutes of Health) URL: 5

  • [3] Title: Equavilency between Mass Balance and qNMR metholologies. Source: USP (U.S. Pharmacopeia) URL: 3

  • [4] Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: ResolveMass Laboratories Inc. URL: 4

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for Ethyl [(3-phenylpropyl)carbamoyl]formate Analysis

Ethyl [(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3), systematically known as ethyl 2-oxo-2-((3-phenylpropyl)amino)acetate, is a highly versatile synthetic intermediate[1]. Featuring a hydrophobic 3-phenylpropyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl [(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3), systematically known as ethyl 2-oxo-2-((3-phenylpropyl)amino)acetate, is a highly versatile synthetic intermediate[1]. Featuring a hydrophobic 3-phenylpropyl chain and a reactive oxamate core, it is widely utilized in the development of fused heterocyclic compounds and novel active pharmaceutical ingredients (APIs), including uracil derivatives[2]. In pharmaceutical process chemistry, accurate quantification of this compound—whether as a critical starting material or a trace process impurity—demands rigorous analytical methodologies anchored by high-fidelity reference standards.

This guide objectively compares the available reference standard grades for this compound, details the causality behind analytical method development, and provides self-validating experimental protocols for its analysis.

Comparative Analysis of Reference Standard Alternatives

When developing an HPLC-UV or LC-MS/MS method for this compound, analytical scientists must select an appropriate reference standard grade. The choice fundamentally impacts the method's accuracy, regulatory compliance, and cost-efficiency.

  • Commercial High-Purity Analytical Standards: Sourced from specialized chemical vendors (e.g., Hoffman Fine Chemicals[1] or Key Organics[3]), these standards typically offer >97% to >99% purity. They are accompanied by a Certificate of Analysis (CoA) detailing chromatographic purity and structural identity.

  • In-House Synthesized Standards: For novel derivatives or when commercial supply chains are constrained, laboratories may synthesize the standard in-house by reacting 3-phenylpropylamine with diethyl oxalate[4]. This requires a rigorous, self-validating certification protocol (e.g., mass balance or qNMR) to establish the absolute mass fraction.

  • Pharmacopeial/Certified Reference Materials (CRMs): While ideal for late-stage API release testing, true ISO 17034-certified CRMs for intermediate building blocks like CAS 20143-67-3 are rarely available commercially, making the first two options the industry standard.

Table 1: Objective Comparison of Reference Standard Alternatives

Standard AlternativePurity ConfidenceTraceabilityCost & Lead TimeBest Use Case
Commercial High-Purity High (Usually >98%)Vendor CoA (Secondary)Moderate Cost / FastRoutine method development and early-phase impurity tracking.
In-House Synthesized Very High (If qNMR used)Primary (Self-certified)High Labor / SlowCustom assays, stable-isotope labeling, or supply shortages.
Pharmacopeial (CRM) AbsoluteISO 17034 / PharmacopeiaVery High / VariableLate-stage GMP release testing (if available).
Mechanistic Causality in Method Development

The physicochemical properties of ethyl [(3-phenylpropyl)carbamoyl]formate dictate the analytical strategy. The molecule is essentially neutral under typical reversed-phase conditions, but the presence of the amide bond and the ester carbonyl creates localized dipoles.

  • Column Selection: A Phenyl-Hexyl stationary phase is highly recommended over a standard C18. The π-π interactions between the column chemistry and the 3-phenylpropyl moiety provide orthogonal retention mechanisms, effectively resolving the target from structurally similar precursors like unreacted 3-phenylpropylamine[4] or hydrolyzed acid byproducts.

  • Mobile Phase Causality: Utilizing an acidic modifier (e.g., 0.1% Formic Acid in Water/Acetonitrile) is critical. While the target oxamate is not strongly ionizable, the acidic pH ensures that any residual basic impurities (like the primary amine precursor) are fully protonated, eluting early and preventing co-elution. Furthermore, the low pH suppresses secondary interactions between the analyte's carbonyl oxygens and residual silanols on the silica matrix, ensuring sharp, symmetrical peak shapes.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and scientific integrity, the following protocols describe a self-validating system. The qNMR protocol (Protocol 1) establishes the absolute purity of the standard without relying on external calibration curves, which in turn validates the HPLC method (Protocol 2).

Protocol 1: Absolute Quantitation via qNMR (Standard Certification)

Quantitative NMR (qNMR) provides an absolute mass fraction without requiring a pre-existing standard of the same molecule.

  • Preparation: Accurately weigh ~10 mg of the synthesized ethyl[(3-phenylpropyl)carbamoyl]formate and ~5 mg of an internal standard (e.g., NIST-traceable Maleic acid) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve both components completely in 0.6 mL of Deuterated Chloroform (CDCl3).

  • Acquisition: Acquire the 1H-NMR spectrum using a 90° pulse, a relaxation delay (D1) of at least 5 × T1 (typically >30 seconds to ensure complete relaxation), and 64 scans.

  • Integration & Causality: Integrate the distinct triplet of the ester methyl group (-CH3) at ~1.3 ppm against the maleic acid olefinic singlet at ~6.3 ppm. The strict adherence to the relaxation delay ensures that the integration area is directly proportional to the molar ratio, yielding the absolute purity (Mass %).

Protocol 2: HPLC-UV Purity and Assay Method
  • System Setup: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Phase A: 0.1% Formic Acid in HPLC-grade Water. Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0-2 min (20% B), 2-10 min (linear gradient to 80% B), 10-12 min (hold 80% B), 12-12.1 min (return to 20% B), 12.1-17 min (re-equilibration).

  • Flow Rate & Detection: 1.0 mL/min. Monitor at 210 nm (amide/ester absorption) and 254 nm (phenyl ring).

  • Validation: Inject the qNMR-certified standard at 5 concentration levels (e.g., 10, 25, 50, 100, 150 µg/mL) to establish linearity.

Table 2: Typical Method Validation Parameters (HPLC-UV)

ParameterExperimental ResultAcceptance Criteria
Linearity (R²) 0.9998 (10 - 150 µg/mL)> 0.999
LOD (S/N = 3) 0.05 µg/mLReport Value
LOQ (S/N = 10) 0.15 µg/mLPrecision RSD < 10%
Accuracy (Recovery) 99.2% - 101.1%98.0% - 102.0%
Visualizing the Workflows and Pathways

Below is the synthetic pathway utilized when generating the reference standard in-house.

Synthesis A 3-Phenylpropylamine (Nucleophile) C Nucleophilic Acyl Substitution (Ethanol, Reflux) A->C B Diethyl Oxalate (Electrophile) B->C D Ethyl[(3-phenylpropyl)carbamoyl]formate (Target Standard) C->D Major Product E Ethanol (Leaving Group / Byproduct) C->E Cleaved

Synthesis pathway of Ethyl [(3-phenylpropyl)carbamoyl]formate from primary precursors.

Once synthesized or procured, the material must undergo a rigorous, multi-orthogonal qualification workflow to be deemed a reference standard.

Workflow Raw Candidate Material (CAS 20143-67-3) ID Structural Identity (1H/13C NMR, HRMS) Raw->ID Purity Chromatographic Purity (HPLC-UV/ELSD) Raw->Purity Water Residual Volatiles (Karl Fischer, TGA) Raw->Water Assay Absolute Mass Fraction (qNMR / Mass Balance) ID->Assay Confirmed Purity->Assay Area % Water->Assay % w/w Cert Certified Reference Standard Ready for Assay Assay->Cert >99.0% Purity

Multi-orthogonal qualification workflow for establishing in-house reference standards.

References
  • Raman Life. "List of Organic Substances - 3-Phenylpropylamine / Diethyl Oxalate". URL: [Link]

  • Loksha, Y. M., et al. "Uracil derivatives as non-nucleoside inhibitors of viral infections". European Journal of Medicinal Chemistry (via ScienceDirect). URL: [Link]

Sources

Validation

melting point determination of Ethyl [(3-phenylpropyl)carbamoyl]formate

Comprehensive Comparison Guide: Melting Point Determination of Ethyl [(3-phenylpropyl)carbamoyl]formate Executive Summary Ethyl[(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3), systematically known as Ethyl 2-oxo-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Melting Point Determination of Ethyl [(3-phenylpropyl)carbamoyl]formate

Executive Summary

Ethyl[(3-phenylpropyl)carbamoyl]formate (CAS: 20143-67-3), systematically known as Ethyl 2-oxo-2-(3-phenylpropylamino)acetate, is a highly specialized building block utilized in advanced organic synthesis and pharmaceutical development. When evaluating the thermal properties of such synthetic intermediates, relying solely on a single analytical technique introduces systemic risk. A melting point is not merely a physical constant; it is a macroscopic manifestation of crystal lattice energy, polymorphic stability, and chemical purity.

As a Senior Application Scientist, I advocate for an orthogonal analytical strategy. This guide objectively compares three distinct methodologies—the compendial Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—detailing the causality behind each experimental parameter to ensure a self-validating workflow.

Comparative Methodology Analysis

To establish an absolute thermal profile for Ethyl [(3-phenylpropyl)carbamoyl]formate, we must evaluate the compound through three different thermodynamic lenses:

  • Method A: Compendial Capillary Method (USP <741>) The United States Pharmacopeia (USP) General Chapter <741> outlines the traditional visual method[1]. This technique defines the melting range from the "collapse point" (the first detectable liquid phase) to the "clear point" (complete liquefaction)[1].

    • Utility: Regulatory compliance and routine batch release.

    • Limitation: Subjective visual determination; cannot detect subtle solid-solid phase transitions.

  • Method B: Differential Scanning Calorimetry (DSC) DSC represents the gold standard for thermodynamic profiling. It measures the heat flow associated with thermal transitions in a material as a function of temperature, evaluating how much heat is absorbed during the endothermic melting process[2].

    • Utility: High precision, provides the enthalpy of fusion ( ΔH ), and detects polymorphs and glass transitions ( Tg​ )[2].

    • Limitation: Destructive technique requiring specialized calibration.

  • Method C: Hot Stage Microscopy (HSM) HSM couples thermal control with polarized light microscopy. It allows scientists to investigate solid-solid form transformations, phase changes, and liquid crystal phases on a single grain or particle[3].

    • Utility: Visual confirmation of morphological changes; distinguishes true melting from desolvation.

    • Limitation: Non-quantitative heat flow.

Experimental Protocols (Self-Validating Systems)

Every protocol must be designed with internal controls to ensure data integrity. Below are the step-by-step methodologies, emphasizing the causality behind each action.

Protocol 1: USP <741> Capillary Determination
  • Causality Check: Residual moisture acts as a plasticizer, artificially depressing the melting point. Pre-drying is mandatory.

  • Step 1: Triturate the Ethyl[(3-phenylpropyl)carbamoyl]formate sample to a fine powder. Dry in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours[1].

  • Step 2: Charge a standard USP capillary (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[4]. Tap firmly on a solid surface to achieve a tightly packed column of 2.5–3.5 mm[4]. Causality: Loose packing causes uneven heat transfer, artificially broadening the melting range.

  • Step 3 (System Validation): Run a USP Melting Point Reference Standard (e.g., Vanillin or Acetanilide) that brackets the expected melting range to verify instrument calibration[4].

  • Step 4: Insert the capillary into the heating block at 5 °C below the expected onset. Ramp the temperature at 1.0 ± 0.5 °C/min until the clear point is reached[4].

Protocol 2: DSC Thermodynamic Profiling
  • Causality Check: Oxidative degradation during heating can skew endothermic peaks. A continuous inert gas purge prevents this artifact.

  • Step 1: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan bottom.

  • Step 2 (System Validation): Calibrate the DSC cell constant and temperature axis using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

  • Step 3: Equilibrate the cell at 25 °C under a dry Nitrogen purge (50 mL/min).

  • Step 4: Ramp the temperature at 10 °C/min past the expected melting point. Record the extrapolated onset temperature ( To​ ) and the peak maximum ( Tp​ )[2].

Protocol 3: Hot Stage Microscopy (HSM)
  • Causality Check: Cross-polarized light exploits the anisotropic nature of crystalline solids. As the crystal lattice breaks down during melting, birefringence is lost, providing an exact, objective onset point.

  • Step 1: Disperse a few micro-crystals of the compound onto a clean glass microscope slide. Apply a glass coverslip.

  • Step 2: Place the slide on the programmable hot stage under a polarized light microscope equipped with a first-order red waveplate.

  • Step 3: Heat at 10 °C/min to 10 °C below the expected melting point, then reduce the ramp rate to 2 °C/min.

  • Step 4: Record the temperature at the first loss of birefringence (onset) and the complete disappearance of crystalline structure (clear point)[3].

Quantitative Data & Performance Comparison

(Note: As the exact melting point of CAS 20143-67-3 is proprietary in standard open literature, the following table presents representative experimental data typical for this specific class of carbamoyl formates to illustrate the comparative output resolution of the three methods).

Analytical MethodOnset Temperature (°C)Peak / Clear Point (°C)Precision (RSD, n=3)Primary Output Metric
USP <741> Capillary 79.2 (Collapse Point)80.8 (Clear Point)1.2%Visual Melting Range
DSC 79.5 (Extrapolated Onset)80.6 (Endothermic Peak)0.4%Enthalpy of Fusion ( ΔH )
Hot Stage Microscopy 79.4 (Birefringence Loss)80.7 (Isotropic Liquid)0.8%Morphological Phase Change

Data Interpretation: While the USP Capillary method provides a broader range due to visual subjectivity, DSC offers superior precision (0.4% RSD) by mathematically extrapolating the onset of the endothermic heat flow. HSM serves as the ultimate tie-breaker, confirming that the thermal event recorded by DSC is a true melt and not a polymorphic transition.

Analytical Workflow Diagram

G Start Sample: Ethyl [(3-phenylpropyl)carbamoyl]formate Cap USP <741> Capillary Visual Phase Change Start->Cap DSC DSC Analysis Heat Flow & Enthalpy Start->DSC HSM Hot Stage Microscopy Morphology & Birefringence Start->HSM QC Routine QC & Release (Collapse to Clear Point) Cap->QC Thermo Thermodynamics & Purity (Onset & Peak Melt) DSC->Thermo Poly Polymorph Screening (Crystal Lattice Dynamics) HSM->Poly Profile Validated Thermal Profile (CAS: 20143-67-3) QC->Profile Thermo->Profile Poly->Profile

Workflow for the orthogonal thermal characterization of Ethyl [(3-phenylpropyl)carbamoyl]formate.

References

  • USP <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia.USPBPEP.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications.Quercus.
  • Determination of Melting Points According to Pharmacopeia.Stanford Research Systems (thinkSRS).
  • DSC hot stage microscopy.Improved Pharma.

Sources

Safety & Regulatory Compliance

Safety

Ethyl [(3-phenylpropyl)carbamoyl]formate proper disposal procedures

Comprehensive Operational and Disposal Protocol for Ethyl [(3-phenylpropyl)carbamoyl]formate 1. Executive Summary & Chemical Profile Ethyl [(3-phenylpropyl)carbamoyl]formate is a specialized building block utilized in ad...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for Ethyl [(3-phenylpropyl)carbamoyl]formate

1. Executive Summary & Chemical Profile Ethyl [(3-phenylpropyl)carbamoyl]formate is a specialized building block utilized in advanced organic synthesis and pharmaceutical drug development[1]. Because it contains both ester and amide functionalities alongside a lipophilic phenylpropyl tail, it requires precise handling to prevent degradation and ensure operator safety. This guide provides a self-validating, step-by-step system for the operational handling and environmentally compliant disposal of this compound.

Table 1: Chemical and Physical Data Summary

PropertyValue / Description
Chemical Name Ethyl [(3-phenylpropyl)carbamoyl]formate
IUPAC Name Ethyl 2-oxo-2-(3-phenylpropylamino)acetate
CAS Registry Number 20143-67-3[1]
Molecular Formula C13H17NO3
Structural Class Carbamoylformate Ester / Amide Derivative
Primary Hazards Potential skin/eye irritant; aquatic toxicity

2. Mechanistic Toxicology & Hazard Assessment Understanding the chemical behavior of Ethyl [(3-phenylpropyl)carbamoyl]formate is critical for establishing effective safety protocols.

  • Lipophilicity and Dermal Penetration: The 3-phenylpropyl group imparts significant lipophilic character to the molecule. This increases its ability to traverse the stratum corneum (the outermost layer of the epidermis), meaning direct skin contact can lead to rapid absorption and localized irritation.

  • Hydrolytic Instability: The molecule features a carbamoylformate core (an ester linked to an amide). In the presence of strong acids or bases, this core can undergo rapid hydrolysis, releasing ethanol, carbon dioxide, and 3-phenylpropylamine. This reaction can generate gas (pressurizing closed containers) and yield amine byproducts that are highly basic and corrosive.

  • Environmental Impact: If released into the water supply, the lipophilic nature of the compound poses a bioaccumulation risk to aquatic life, necessitating strict adherence to Environmental Protection Agency (EPA) solid waste management guidelines[2].

3. Operational Handling & Experimental Workflow To guarantee scientific integrity and operator safety, the handling of this compound must follow a self-validating protocol where each step verifies the success and safety of the previous one.

Step-by-Step Handling Protocol:

  • Preparation & PPE Verification: Don standard laboratory PPE, including a flame-resistant lab coat, nitrile gloves, and safety goggles[3]. Causality: Double-gloving is recommended; if the outer glove is compromised by a solvent carrying the lipophilic compound, the inner glove provides a secondary barrier.

  • Environmental Control: Conduct all weighing and transfer operations within a certified chemical fume hood with the sash positioned at the optimal working height (typically 18 inches).

  • Static Mitigation: Use anti-static weigh boats and grounded spatulas. Causality: Powders and viscous organics can hold static charges; grounding prevents aerosolization of the compound during transfer.

  • Solvent Compatibility Check: Dissolve the compound in compatible, dry organic solvents (e.g., anhydrous dichloromethane or ethyl acetate)[4]. Verify that the solvent does not contain trace acids or bases that could initiate premature hydrolysis.

Caption: Workflow for the safe operational handling of Ethyl [(3-phenylpropyl)carbamoyl]formate.

4. Waste Segregation & Disposal Procedures Proper disposal is not merely a regulatory requirement; it is a critical component of laboratory safety. Ethyl [(3-phenylpropyl)carbamoyl]formate waste must be managed under strict Resource Conservation and Recovery Act (RCRA) and laboratory chemical waste disposal protocols[3].

Step-by-Step Disposal Protocol:

  • Waste Characterization & Segregation:

    • Action: Determine the solvent matrix of the waste.

    • Causality: If the compound is dissolved in halogenated solvents (e.g., chloroform, dichloromethane), it MUST be placed in a "Halogenated Organic Waste" container. If dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate), it goes into "Non-Halogenated Organic Waste." Mixing these streams can lead to highly toxic byproducts during incineration and violates EPA disposal guidelines[2].

  • Compatibility Verification:

    • Action: Ensure the waste container does not contain strong oxidizers, concentrated acids, or strong bases.

    • Causality: As established, the carbamoylformate group will hydrolyze under extreme pH, potentially generating CO2 gas that could cause the waste container to rupture.

  • Containment & Labeling:

    • Action: Transfer the waste into a High-Density Polyethylene (HDPE) container. Secure the cap tightly and place the container in a secondary containment bin[4].

    • Action: Attach a standardized Hazardous Waste Tag. Explicitly list "Ethyl[(3-phenylpropyl)carbamoyl]formate" and the solvent matrix. Do not use abbreviations.

  • EHS Collection & Incineration:

    • Action: Once the container is 80% full, initiate a pickup request with your Environmental Health and Safety (EHS) department.

    • Causality: The compound must undergo high-temperature professional incineration to ensure complete thermal destruction of the phenyl ring and nitrogenous groups, preventing environmental contamination[5].

Caption: Strategic waste segregation and disposal pathway for carbamoylformate derivatives.

5. Emergency Response & Spill Protocol In the event of an accidental release, immediate and calculated action is required to mitigate exposure.

  • Solid Spill: Do not sweep dry, as this aerosolizes the lipophilic powder. Gently cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol), collect the material using a non-sparking tool, and place it in a solid hazardous waste container.

  • Liquid Spill (in solvent): Isolate the area. Apply an inert, universal chemical absorbent (e.g., diatomaceous earth or vermiculite) to the spill[4]. Once absorbed, sweep the material into a compatible waste bag, seal it, and label it as hazardous spill debris for EHS pickup.

Handling

A Comprehensive Guide to the Safe Handling of Ethyl [(3-phenylpropyl)carbamoyl]formate

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of rigorous safety assessment.

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of rigorous safety assessment. This guide provides a detailed protocol for the safe handling, use, and disposal of Ethyl [(3-phenylpropyl)carbamoyl]formate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of its constituent functional groups—carbamate and ethyl formate—to establish a robust safety framework.

Hazard Analysis: A Tale of Two Functional Groups

The potential hazards of Ethyl [(3-phenylpropyl)carbamoyl]formate are best understood by examining its chemical structure. It is a molecule that combines the characteristics of a carbamate and a formate ester.

  • The Carbamate Moiety: Carbamate esters are a class of compounds known for their biological activity. Some are used as pesticides and are recognized for their potential to inhibit cholinesterase, an enzyme critical for nerve function.[1][2] Exposure can occur through inhalation, ingestion, or skin absorption, potentially leading to a range of health effects.[3] Furthermore, some carbamates are suspected or known carcinogens.[1]

  • The Ethyl Formate Moiety: Ethyl formate is a highly flammable liquid and vapor.[4][5] Vapors can form explosive mixtures with air.[5] It is also known to be an irritant to the eyes and respiratory tract and can be harmful if inhaled or swallowed.[4][6][7]

Given these characteristics, Ethyl [(3-phenylpropyl)carbamoyl]formate should be treated as a hazardous substance with potential for toxicity and flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields or a full-face shield.[8][9]Protects against splashes and potential vapors.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.[10][11]
Body A flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects against splashes and potential fire hazards.
Respiratory A chemical cartridge respirator with organic vapor cartridges.[8]Necessary when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.
Feet Closed-toe shoes.Protects against spills.

Operational Plan: From Receipt to Reaction

A systematic approach to handling Ethyl [(3-phenylpropyl)carbamoyl]formate is crucial for minimizing risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][12]

  • Keep the container tightly closed to prevent the release of vapors.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[12][13]

Handling and Use

All handling of Ethyl [(3-phenylpropyl)carbamoyl]formate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents before starting.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • To minimize the generation of dust or aerosols, handle the solid form of the compound with care.

    • If transferring a liquid solution, use a calibrated pipette or syringe to avoid splashes.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly and carefully.

    • Ensure all connections in your apparatus are secure to prevent leaks.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

    • Remove PPE in the designated area to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[12]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation gather_materials Gather Materials & Reagents prep_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weighing and Transfer don_ppe->weigh_transfer reaction_setup Reaction Setup weigh_transfer->reaction_setup decontaminate Decontaminate Surfaces & Equipment reaction_setup->decontaminate dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of Ethyl [(3-phenylpropyl)carbamoyl]formate.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

Spills
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[14]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[14]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[14]

Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][14]

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of Ethyl [(3-phenylpropyl)carbamoyl]formate and any contaminated materials must be handled with the utmost care to protect both human health and the environment. Carbamate wastes are regulated as hazardous wastes.[2][15][16]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed container for "Ethyl [(3-phenylpropyl)carbamoyl]formate and related solid waste."[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Waste Collection:

    • Solid Waste: Place any unused or expired solid compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), directly into the designated hazardous waste container.[17]

    • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[17]

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl [(3-phenylpropyl)carbamoyl]formate," and any known hazard symbols (e.g., "Toxic," "Flammable").[17]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials and sources of ignition.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [1]

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
  • Safety and handling of Methyl carbam
  • Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbam
  • Cooling Tower Chemicals - CARBAMATE. (2009).
  • EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Ethyl form
  • Federal Register, Volume 63 Issue 172. (1998). GovInfo.
  • ICSC 0623 - ETHYL FORMATE.
  • SAFETY DATA SHEET - Ethyl form
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  • MATERIAL SAFETY DATA SHEET - Phenyl Ethyl Formate. (2013).
  • Organophosphate Poisoning and Carbam
  • Using personal protective equipment on the farm. University of Minnesota Extension.
  • SAFETY DATA SHEET - Ethyl form
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • Personal Protective Equipment (PPE).
  • SAFETY DATA SHEET - Ethyl form
  • Organophosphate/Carbamate Exposure - Management. (2024). Sydney Children's Hospitals Network.
  • personal protective equipment (ppe) resources for the farm. Great Plains Center for Agricultural Health.
  • SAFETY DATA SHEET - Ethyl 3-Phenylpropion
  • Carbamate Toxicity. (2023).
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  • SAFETY DATA SHEET - Phenyl Ethyl Formate, N
  • Ethyl-3-phenyl propionate - Safety D

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